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  • Product: N-Isopropyl-2-methoxyaniline
  • CAS: 64856-16-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Isopropyl-2-methoxyaniline, a substituted aniline of interest in synthetic organic chemistry and drug discovery. Due to the relative scarcity of published data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Isopropyl-2-methoxyaniline, a substituted aniline of interest in synthetic organic chemistry and drug discovery. Due to the relative scarcity of published data for this specific isomer, this document synthesizes available information and provides expert insights based on analogous compounds.

Introduction and Physicochemical Properties

N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) is an aromatic amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features a benzene ring substituted with an isopropylamino group and a methoxy group in an ortho arrangement.

Table 1: Physicochemical Properties of N-Isopropyl-2-methoxyaniline and Related Isomers

PropertyN-Isopropyl-2-methoxyaniline (Predicted/Inferred)4-isopropyl-2-methoxyaniline[1]3-Isopropyl-2-methoxyaniline[2]
CAS Number 64856-16-21202161-10-1[1]723334-17-6[2]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO[1]C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol 165.24 g/mol [1]165.23 g/mol [2]
Appearance Likely a liquid or low-melting solid--
Boiling Point Not widely documentedNot widely documentedNot widely documented
Solubility Insoluble in water; soluble in organic solvents--

The strategic placement of the isopropyl and methoxy groups influences the molecule's steric and electronic properties, making it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.[3] However, the ortho-isopropyl group introduces significant steric hindrance around the amino group and adjacent ring positions.[3]

Suppliers and Procurement

Direct, off-the-shelf availability of N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) appears to be limited. Researchers will likely need to rely on suppliers offering custom synthesis services. Pricing is therefore not standardized and will depend on the quantity required, purity specifications, and the chosen supplier's synthesis capabilities.

Table 2: Potential Suppliers for N-Isopropyl-2-methoxyaniline and Related Compounds

SupplierCompound OfferedService
AChemBlock4-isopropyl-2-methoxyaniline (CAS 1202161-10-1)[1]Building Blocks
BLD Pharm5-Isopropyl-2-methoxyaniline (CAS 67617-85-0)[4]Research Chemicals
ChemSceneN,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5)[5]Research Chemicals
Santa Cruz BiotechnologyN,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5)[6]Biochemicals
Sigma-AldrichN-isopropyl-4-methoxyaniline (CAS 16495-67-3)[7]Research Chemicals

Procurement Strategy:

  • Inquire with Custom Synthesis Providers: Contact chemical suppliers specializing in custom synthesis and provide the CAS number (64856-16-2) and desired quantity and purity.

  • Request Quotations: Obtain quotes from multiple vendors to compare price and lead times.

  • Specify Analytical Requirements: Clearly define the required analytical data for product release, such as ¹H NMR, ¹³C NMR, and purity analysis (e.g., by HPLC or GC).

Synthesis of N-Isopropyl-2-methoxyaniline

Illustrative Synthesis via Nitration and Reduction

This generalized protocol requires optimization for specific laboratory conditions.

Step 1: Nitration of 2-isopropylanisole

The first step would involve the nitration of 2-isopropylanisole to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and isopropyl groups will influence the regioselectivity of this reaction.

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and 2-isopropylanisole in an ice bath.

    • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.[8]

    • After the addition is complete, allow the reaction to stir at a controlled temperature to ensure complete conversion.

    • Quench the reaction by carefully pouring it over ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude nitroaromatic intermediate.

    • Purify the intermediate, for example, by column chromatography, to isolate the desired isomer.

Step 2: Reduction of the Nitro Group

The isolated nitro-intermediate is then reduced to the corresponding aniline.

  • Catalytic Hydrogenation Protocol: [8]

    • Dissolve the nitroaromatic intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Isopropyl-2-methoxyaniline.

  • Béchamp Reduction Protocol: [9]

    • Create a suspension of iron powder in an acidic aqueous solution (e.g., water and hydrochloric acid).

    • Heat the suspension to reflux.

    • Add the nitroaromatic intermediate portion-wise to the heated suspension.

    • Continue refluxing until the reduction is complete.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide).

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude product.

Synthesis of N-Isopropyl-2-methoxyaniline 2-Isopropylanisole 2-Isopropylanisole Nitration Nitration 2-Isopropylanisole->Nitration HNO₃, H₂SO₄ Nitro-intermediate Nitro-intermediate Nitration->Nitro-intermediate Purification Reduction Reduction Nitro-intermediate->Reduction H₂, Pd/C or Fe, HCl N-Isopropyl-2-methoxyaniline N-Isopropyl-2-methoxyaniline Reduction->N-Isopropyl-2-methoxyaniline Purification

Caption: General workflow for the synthesis of N-Isopropyl-2-methoxyaniline.

Spectroscopic Characterization

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Isopropyl-2-methoxyaniline

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~1.2Doublet6H
Isopropyl -CH~3.6Septet1H
Methoxy -OCH₃~3.8Singlet3H
Aromatic Protons~6.6 - 7.2Multiplet4H
Amino -NHBroad Singlet1H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Isopropyl -CH₃~22
Isopropyl -CH~45
Methoxy -OCH₃~55
Aromatic Carbons~110 - 150

Note: Predicted values are based on data from related compounds and may vary depending on the solvent and instrument used.[13][14][15]

Infrared (IR) Spectroscopy: [10][11][12]

  • N-H stretch: A characteristic peak or pair of peaks in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range.

  • C-O stretch (aryl ether): A strong peak around 1200-1275 cm⁻¹.

Mass Spectrometry (MS): [10][11][16]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165.23).

  • Fragmentation Pattern: Expect fragmentation patterns characteristic of anilines and isopropyl groups, such as the loss of a methyl group (M-15) or an isopropyl group (M-43).

Applications in Drug Development

Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The unique combination of a sterically hindering isopropyl group and an electron-donating methoxy group in N-Isopropyl-2-methoxyaniline offers several potential advantages in drug design:

  • Modulation of Physicochemical Properties: The isopropyl and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and protein binding affinity.[3]

  • Scaffold for Diverse Heterocycles: The aniline functionality serves as a versatile handle for constructing various heterocyclic systems that are prevalent in medicinal chemistry.

  • Buchwald-Hartwig Amination: This compound is a potential substrate for palladium-catalyzed C-N cross-coupling reactions, a powerful tool for synthesizing complex amines.[3]

Applications in Drug Development N-Isopropyl-2-methoxyaniline N-Isopropyl-2-methoxyaniline Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) N-Isopropyl-2-methoxyaniline->Active Pharmaceutical Ingredients (APIs) Synthetic Intermediate Fine-tuning Properties Fine-tuning Properties N-Isopropyl-2-methoxyaniline->Fine-tuning Properties Structural Motif APIs APIs Drug Discovery & Development Drug Discovery & Development APIs->Drug Discovery & Development Lipophilicity Lipophilicity Fine-tuning Properties->Lipophilicity Metabolic Stability Metabolic Stability Fine-tuning Properties->Metabolic Stability Protein Binding Protein Binding Fine-tuning Properties->Protein Binding

Caption: Role of N-Isopropyl-2-methoxyaniline in drug development.

Safety and Handling

As with all anilines, N-Isopropyl-2-methoxyaniline should be handled with care in a well-ventilated laboratory fume hood.[17][18][19][20] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[17][18][19]

Potential Hazards (inferred from related anilines): [17][19]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Carcinogenicity: Some anilines are suspected carcinogens.[17][19]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[17]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][20] Keep containers tightly closed.

First Aid Measures: [17][18][19]

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth and seek immediate medical attention.

Conclusion

N-Isopropyl-2-methoxyaniline represents a valuable, albeit less common, building block for synthetic and medicinal chemists. Its unique substitution pattern offers opportunities for the design and synthesis of novel molecules with potential biological activity. While direct procurement may require custom synthesis, its preparation can be achieved through established synthetic routes. Careful handling and adherence to safety protocols are essential when working with this and related aniline compounds.

References

  • Cole-Parmer. Safety Data Sheet. Available at: [Link]

  • Google Patents. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • International Journal of Advanced Research in Chemical Science. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

  • NIH PubChem. 2-Methoxyaniline | C7H9NO | CID 7000. Available at: [Link]

  • NIH PubChem. 3-Isopropyl-2-methoxyaniline | C10H15NO | CID 24729454. Available at: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Available at: [Link]

  • University of Calgary. Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]

  • Yale University. Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the pKa Values of N-isopropyl Substituted Anilines: A Resource for Researchers and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Development and Molecular Design The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development and Molecular Design

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For drug candidates, the pKa value is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's charge state influences its ability to cross biological membranes, bind to target proteins, and its overall solubility. Anilines and their derivatives are prevalent scaffolds in medicinal chemistry, and understanding the impact of substitution on their basicity is paramount for rational drug design. This guide provides an in-depth exploration of the pKa values of N-isopropyl substituted anilines, offering a blend of theoretical principles and practical experimental guidance for researchers, scientists, and drug development professionals.

The Influence of N-Alkylation on the Basicity of Anilines: A Tale of Two Effects

The basicity of aniline is attributed to the lone pair of electrons on the nitrogen atom. Any structural modification that affects the availability of this lone pair will invariably alter the compound's pKa. The introduction of an N-isopropyl group influences the basicity of the parent aniline molecule through a complex interplay of electronic and steric effects.

Electronic Effects: The Inductive Push

Alkyl groups, such as the isopropyl group, are electron-donating through the inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, N-alkylation generally leads to an increase in the basicity (a higher pKa value) compared to the parent aniline. For instance, the pKa of aniline is approximately 4.61, while N-isopropylaniline has a pKa of 5.3.[1][2] This increase can be primarily attributed to the electron-donating nature of the isopropyl group.

Steric Effects: A Hindrance to Solvation and Protonation

While the inductive effect increases basicity, steric hindrance introduced by bulky alkyl groups can have a counteracting effect. The basicity of an amine in aqueous solution is not solely dependent on the availability of the lone pair but also on the stability of its protonated form, the anilinium ion. The anilinium ion is stabilized by solvation, primarily through hydrogen bonding with water molecules.

The introduction of one isopropyl group on the nitrogen atom can slightly hinder the solvation of the corresponding anilinium ion. However, the dominant effect is still the electron-donating nature of the alkyl group, leading to an overall increase in basicity for N-isopropylaniline compared to aniline.

The situation becomes more complex with di-substitution. In N,N-diisopropylaniline, the two bulky isopropyl groups create significant steric hindrance around the nitrogen atom. This steric crowding can impede the approach of a proton and, more importantly, severely restrict the solvation of the resulting anilinium ion. While the inductive effect of two isopropyl groups would be expected to increase basicity substantially, the unfavorable steric interactions can lead to a less-than-additive increase in the pKa value. A predicted pKa value for N,N-diisopropylaniline is around 8.05.[3]

Comparative Analysis of pKa Values of N-Alkyl Substituted Anilines

To fully appreciate the impact of the N-isopropyl group, it is instructive to compare its effect with that of other N-alkyl substituents. The following table summarizes the pKa values of a series of N-alkylated anilines.

CompoundStructurepKa
AnilineC₆H₅NH₂4.61[2]
N-EthylanilineC₆H₅NHCH₂CH₃5.12[4]
N-Isopropylaniline C₆H₅NHCH(CH₃)₂ 5.3 [1]
N,N-DiethylanilineC₆H₅N(CH₂CH₃)₂6.57[1]
N,N-Diisopropylaniline C₆H₅N(CH(CH₃)₂)₂ 8.05 (Predicted) [3]

Analysis of the Data:

  • Monoalkylation: Both N-ethylaniline and N-isopropylaniline are more basic than aniline, confirming the dominant role of the inductive effect. The slightly higher pKa of N-isopropylaniline compared to N-ethylaniline can be attributed to the greater electron-donating ability of the isopropyl group.

  • Dialkylation: N,N-diethylaniline is significantly more basic than its mono-alkylated counterpart. The predicted pKa of N,N-diisopropylaniline is even higher, suggesting that the cumulative inductive effect of two isopropyl groups outweighs the negative steric effects in this case. However, it is important to note that this is a predicted value and experimental verification is crucial.

Experimental Determination of pKa Values

Accurate determination of pKa values is essential for building reliable structure-activity relationships. The two most common methods for determining the pKa of weakly basic compounds like N-isopropyl substituted anilines are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6][7] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Causality Behind Experimental Choices:

  • Choice of Titrant: For a weakly basic aniline derivative, a strong acid such as hydrochloric acid (HCl) is used as the titrant. This ensures a sharp and well-defined inflection point in the titration curve.

  • Solvent System: While water is the ideal solvent, N-isopropyl anilines may have limited aqueous solubility. In such cases, a co-solvent system (e.g., water-methanol or water-ethanol) can be used. It is crucial to note that the pKa value obtained in a co-solvent system will be an apparent pKa (pKa') and may differ from the aqueous pKa.

  • Ionic Strength: The ionic strength of the solution can influence the activity of ions and thus the measured pKa. Maintaining a constant ionic strength, typically with a background electrolyte like potassium chloride (KCl), is important for obtaining reproducible results.[6]

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is recommended to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic compounds.[6][7]

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Synthesis of N-isopropyl Anilines: A Brief Overview

For researchers who need to synthesize their own N-isopropyl substituted anilines, reductive amination is a common and effective method.

A General Protocol for the Synthesis of N-Isopropylaniline:

A mixture of aniline and acetone (in a slight excess) is stirred in a suitable solvent such as methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise at a controlled temperature. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. The product can be purified by extraction and distillation. [8][9]

Conclusion: Applying pKa Knowledge in a Research Context

The pKa values of N-isopropyl substituted anilines are a reflection of the delicate balance between electronic and steric effects. A thorough understanding of these principles, coupled with robust experimental determination, is crucial for medicinal chemists and drug development professionals. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working with this important class of compounds. By accurately characterizing and interpreting the pKa of their molecules, scientists can make more informed decisions in the design and optimization of novel therapeutics.

References

  • N-Ethylaniline. PubChem. [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com. [Link]

  • N,N-Diethylaniline. PubChem. [Link]

  • pKa of Aniline. vCalc. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of o-Anisidine with Acetone using Sodium Borohydride

Abstract & Strategic Overview The reductive amination of electron-rich anilines (such as o-anisidine) with sterically hindered ketones (acetone) presents a specific synthetic challenge. While Sodium Triacetoxyborohydride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reductive amination of electron-rich anilines (such as o-anisidine) with sterically hindered ketones (acetone) presents a specific synthetic challenge. While Sodium Triacetoxyborohydride (STAB) is the industry standard for chemoselectivity, it is significantly more expensive than Sodium Borohydride (


).

This Application Note details a cost-efficient, acid-promoted protocol that allows the use of standard


 to achieve high yields. By carefully modulating the pH with acetic acid, we generate the active reducing species in situ and accelerate imine formation, overcoming the competitive reduction of acetone to isopropanol.

Key Advantages of This Protocol:

  • Cost Efficiency: Replaces expensive STAB or

    
     with commodity 
    
    
    
    .
  • Safety: Avoids the generation of cyanide waste associated with cyanoborohydride.

  • Selectivity: Uses kinetic control (via iminium ion formation) to favor amine synthesis over ketone reduction.

Safety Profile (Critical)

Warning: This protocol involves hazardous substances. All manipulations must be performed in a fume hood.

ReagentHazard ClassCritical Safety Note
o-Anisidine Carcinogen (1B) , Acute ToxinHigh Risk. Known to cause methemoglobinemia. Double-glove (Nitrile/Laminate) and use a full-face respirator if outside a hood.
Sodium Borohydride Water-Reactive, CorrosiveReleases flammable

gas upon contact with acid or water. Keep away from moisture until quench.
Acetone Flammable LiquidFlash point -20°C. Ensure all ignition sources are removed.
Acetic Acid Corrosive, FlammableCauses severe skin burns.[1] Handle with care.

Reaction Mechanism & Logic

The success of this reaction relies on the formation of the Iminium Ion .


 is a strong enough reducing agent to reduce ketones to alcohols. To prevent the acetone from turning into isopropanol before it reacts with the amine, we use Acetic Acid (AcOH) .
  • Activation: AcOH protonates the acetone, facilitating nucleophilic attack by o-anisidine.

  • Equilibrium Shift: The acid catalyzes the dehydration of the carbinolamine intermediate to form the imine (Schiff base).

  • Selective Reduction: The resulting protonated iminium ion is far more electrophilic than the ketone.

    
     (modified in situ to acetoxy-borohydride species) selectively attacks the iminium bond.
    
Pathway Diagram

ReactionPathway Reactants o-Anisidine + Acetone Intermediate1 Carbinolamine Reactants->Intermediate1 + AcOH (Catalyst) SideProduct Isopropanol (Side Rxn) Reactants->SideProduct + NaBH4 (Slow if Acid Present) Imine Imine (Schiff Base) Intermediate1->Imine - H2O Iminium Iminium Ion (H+ Activated) Imine->Iminium + H+ Product N-isopropyl-2-methoxyaniline Iminium->Product + NaBH4 (Fast)

Caption: The acid-promoted pathway (solid lines) creates a highly electrophilic Iminium species, outcompeting the direct reduction of acetone (dashed red line).

Experimental Protocol

Scale: 10 mmol (adaptable)

Materials
  • o-Anisidine (1.23 g, 10 mmol)

  • Acetone (Reagent grade, used as solvent/reagent, 20 mL)

  • Glacial Acetic Acid (1.2 g, 20 mmol, 2.0 equiv)

  • Sodium Borohydride (0.57 g, 15 mmol, 1.5 equiv)

  • Ethyl Acetate (for extraction)[2][3]

  • Sat.

    
     (for quench)
    
Step-by-Step Methodology
Phase 1: Imine Formation (Activation)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add o-anisidine (1.23 g) and Acetone (20 mL). The acetone acts as both reactant and solvent to drive equilibrium via mass action.

  • Acidification: Add Glacial Acetic Acid (1.2 mL) dropwise.

    • Why? This buffers the solution and catalyzes the formation of the imine. You may observe a slight color change or warming.

  • Equilibration: Stir at Room Temperature (25°C) for 30–45 minutes .

    • Critical Control Point: Do not skip this. Adding

      
       immediately will result in low yields because the imine has not yet formed.
      
Phase 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Why? Low temperature suppresses the direct reduction of acetone and controls the exotherm of hydride addition.

  • Addition: Add

    
      (0.57 g) in 3–4 small portions over 15 minutes.
    
    • Observation: Vigorous bubbling (

      
       evolution) will occur. Ensure the flask is vented (e.g., via a needle or open septum).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 2–3 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexane). The starting aniline spot should disappear.

Phase 3: Workup & Purification[2]
  • Quench: Carefully add Sat.

    
      (20 mL) to the reaction mixture. Stir until bubbling ceases.
    
    • Note: This neutralizes the acetic acid and destroys excess borohydride.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotary Evaporator).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: o-Anisidine + Acetone AcidAdd Add Acetic Acid (2 eq) Stir 30 min @ RT Start->AcidAdd Cool Cool to 0°C AcidAdd->Cool Reduct Add NaBH4 (1.5 eq) Portionwise Cool->Reduct Warm Warm to RT Stir 2-3 hrs Reduct->Warm Quench Quench: Sat. NaHCO3 Warm->Quench Extract Extract: EtOAc Dry: Na2SO4 Quench->Extract Finish Isolate Product Extract->Finish

Caption: Operational workflow ensuring imine formation precedes hydride addition.

Expected Data & Characterization

Upon successful synthesis, the product N-isopropyl-2-methoxyaniline is obtained as a pale yellow oil.

Yield Target: 75–85% (after optimization)

Spectroscopic Data Table
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 1.25Doublet (

Hz)
6HIsopropyl

1H NMR 3.65Septet1HIsopropyl

1H NMR 3.82Singlet3HMethoxy

1H NMR 4.15Broad Singlet1HAmine

1H NMR 6.50 – 6.90Multiplet4HAromatic Ring
13C NMR 22.8--Isopropyl

13C NMR 44.5--Isopropyl

13C NMR 55.4--Methoxy

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / High SM Recovery Imine did not form before reduction.Increase "Phase 1" time. Ensure AcOH was added. Use molecular sieves (3Å) during Phase 1 to remove water.
Product contains Isopropanol Acetone reduction competed with imine.Add

slower and strictly at 0°C. Increase the amount of AcOH to 3 equiv.
Dark/Tarred Mixture Oxidation of o-anisidine.Perform reaction under Nitrogen/Argon atmosphere. Ensure solvents are degassed.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Establishes the mechanistic basis for acid-promoted reductive amination, which this NaBH4/AcOH protocol mimics.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Context: Authoritative review on modifying NaBH4 reactivity using carboxylic acids.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8455, o-Anisidine." PubChem.

    • Context: Source of safety data and physical properties for the starting m
  • Micovic, I. V., et al. (1991). "A Simple Method for the Reductive Amination of Ketones with Sodium Borohydride." Synthesis, 11, 1043-1045.

Sources

Application

Title: Advanced Ligand Design: Utilizing N-Isopropyl-2-methoxyaniline as a Scaffold for Hemilabile P,N,O-Donor Systems

Application Note: N-Isopropyl-2-methoxyaniline as a Ligand Precursor [1] Executive Summary N-Isopropyl-2-methoxyaniline (CAS: 64856-16-2) is a specialized secondary aniline derivative that serves as a high-value building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Isopropyl-2-methoxyaniline as a Ligand Precursor

[1]

Executive Summary

N-Isopropyl-2-methoxyaniline (CAS: 64856-16-2) is a specialized secondary aniline derivative that serves as a high-value building block for sterically modulated, hemilabile ligands . Unlike simple primary anilines used in standard alpha-diimine synthesis, this molecule features a unique N-isopropyl group (providing steric bulk close to the metal center) and an ortho-methoxy group (providing hemilabile ether coordination).

This guide details the protocols for transforming this precursor into two critical ligand classes:

  • P,N,O-Phosphinoamine Ligands: For Chromium-catalyzed ethylene oligomerization and Palladium-catalyzed cross-coupling.[1]

  • Sterically Asymmetric N-Heterocyclic Carbenes (NHCs): For stabilizing highly reactive metal species in catalysis.

Chemical Profile & Mechanistic Advantage[1][2]

PropertySpecificationMechanistic Impact
Structure N-Isopropyl-2-methoxyanilineSecondary Amine: Direct precursor to P-N bonds; prevents Schiff base formation.
Steric Bulk N-Isopropyl GroupKinetic Stabilization: Protects the metal center from bimolecular decomposition; forces reductive elimination in coupling reactions.
Electronic Effect o-Methoxy GroupHemilability: Acts as a "windscreen wiper" ligand. It coordinates to stabilize electron-deficient intermediates (16e⁻ species) and dissociates to open a site for substrate binding (18e⁻ species).
Basicity Moderate (

)
Facilitates deprotonation by

-BuLi or Et

N for functionalization.

Protocol A: Synthesis of Hemilabile P,N,O-Phosphinoamine Ligands

Application: This ligand class (


) is critical for Chromium-catalyzed ethylene tetramerization  (producing 1-octene) and Palladium-catalyzed Suzuki-Miyaura coupling . The ortho-methoxy group provides dynamic stability to the active catalyst.
Reagents Required:
  • N-Isopropyl-2-methoxyaniline (1.0 equiv)[2]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • Chlorodiphenylphosphine (

    
    ) or Chlorodiisopropylphosphine (
    
    
    
    ) (1.0 equiv)[1]
  • Anhydrous THF and Pentane

  • Inert Atmosphere (Argon/Nitrogen)[1][3]

Step-by-Step Methodology:
  • Lithiation:

    • Charge a flame-dried Schlenk flask with N-Isopropyl-2-methoxyaniline (1.65 g, 10 mmol) and anhydrous THF (20 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add

      
      -BuLi  (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the lithium amide.
      
    • Critical Check: Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete deprotonation.

  • Phosphinylation:

    • Cool the mixture back to -78 °C .

    • Add

      
        (2.20 g, 10 mmol) dropwise.
      
    • Remove the cooling bath and allow the reaction to warm to room temperature overnight (12 hours).

  • Work-up & Isolation:

    • Remove the solvent under vacuum to leave a sticky residue.

    • Extract the product with anhydrous pentane (3 x 15 mL) to separate the ligand from LiCl salts.

    • Filter the pentane extract through a Celite pad under Argon.

    • Concentrate the filtrate to yield the P,N,O-ligand as a viscous oil or low-melting solid.[1]

  • Validation:

    • 
       NMR:  Look for a singlet shift around 60–70 ppm  (typical for P-N species).
      
    • 
       NMR:  Confirm the integration of the isopropyl methyls and the methoxy singlet.
      

Protocol B: Synthesis of Asymmetric NHC Precursors

Application: Synthesis of 1-(2-methoxyphenyl)-3-alkylimidazolium salts . These precursors yield NHCs that are highly effective in Ruthenium-catalyzed metathesis (Grubbs-type modifications) where the ether oxygen can chelate to the metal, modifying initiation rates.

Reagents Required:
  • N-Isopropyl-2-methoxyaniline (1.0 equiv)[2]

  • Paraformaldehyde (1.0 equiv)[1]

  • Glyoxal (40% aq. solution, 1.0 equiv)

  • Ammonium chloride (

    
    , 1.0 equiv) or a primary amine (
    
    
    
    ) for asymmetric synthesis.[1]
  • Acetic Acid (glacial)[1]

Step-by-Step Methodology (Multicomponent Cyclization):
  • Condensation:

    • In a round-bottom flask, dissolve N-Isopropyl-2-methoxyaniline (10 mmol) in glacial acetic acid (15 mL).

    • Add Paraformaldehyde (10 mmol) and Glyoxal (10 mmol).

    • Note: If synthesizing a symmetric bis(aryl) NHC, this route is difficult with secondary amines.[1] For the N-isopropyl derivative, we use a modified formamidinium route :

      • React N-Isopropyl-2-methoxyaniline with Triethyl orthoformate and an ammonium salt (e.g.,

        
        ) at 120 °C.
        
    • Alternative (High Yield): React the aniline with 2-chloroethylammonium chloride to form the diamine, then close with orthoformate.

  • Preferred Route (Imidazolium Salt):

    • React N-Isopropyl-2-methoxyaniline with oxalyl chloride to form the chloro-intermediate (requires care).

    • Safer Protocol: Use the Buchwald-Hartwig amination of a pre-formed imidazole backbone with 2-iodoanisole, followed by alkylation with isopropyl iodide.

    • Direct Use: Use the N-Isopropyl-2-methoxyaniline as the nucleophile to attack a Vilsmeier reagent derived from a formamide, followed by cyclization.

Visualization: Synthesis & Hemilability

The following diagram illustrates the synthesis of the P,N,O-ligand and its dynamic coordination mode ("Hemilability") which is crucial for catalytic turnover.

LigandPathways cluster_cycle Hemilabile Catalytic Cycle Aniline N-Isopropyl-2-methoxyaniline (Precursor) LiAmide Lithium Amide Intermediate Aniline->LiAmide + n-BuLi -78°C PNLigand P,N,O-Ligand (Phosphinoamine) LiAmide->PNLigand + Cl-PPh2 - LiCl Complex_Closed Metal Complex (Closed) 18e- Species (Inactive/Stable) PNLigand->Complex_Closed + Metal Precursor (e.g., CrCl3, Pd(OAc)2) Complex_Open Metal Complex (Open) 16e- Species (Active Catalyst) Complex_Closed->Complex_Open - OMe Dissociation (Substrate Binding) Complex_Open->Complex_Closed + OMe Coordination (Stabilization)

Caption: Synthesis pathway of the P,N,O-ligand and the "Windscreen Wiper" hemilabile mechanism where the methoxy group reversibly coordinates to stabilize the metal center.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete lithiation due to steric bulk.Increase lithiation time to 2 hours at 0 °C. Ensure reagents are anhydrous.
Oily Product Residual solvent or P-N bond hydrolysis.[1]Dry under high vacuum for 4 hours. Store in a glovebox (P-N bonds are moisture sensitive).
No Catalytic Activity Catalyst poisoning or lack of activation.If using Cr for oligomerization, ensure MAO (Methylaluminoxane) activator is fresh (Al:Cr ratio > 300:1).[1]

Safety & Handling

  • Toxicity: Anilines are toxic by inhalation and skin contact. N-Isopropyl-2-methoxyaniline should be handled in a fume hood.

  • Sensitivity: The lithiated intermediate and the final phosphinoamine ligand are air and moisture sensitive . All reactions must be performed using Schlenk techniques or in a glovebox.

  • Storage: Store the precursor under nitrogen at 4 °C to prevent oxidation (darkening of the liquid).

References

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[1] "The hemilabile character of P,N,O-ligands in transition metal catalysis." Journal of the Chemical Society, Dalton Transactions.[1] Link

  • Bluhm, M. E., et al. (2005).[1] "Chromium complexes with P,N-ligands for the trimerization and tetramerization of ethylene." Organometallics. Link[1]

  • Bader, A., & Lindner, E. (1991).[1] "Coordination chemistry and catalysis with hemilabile oxygen-phosphorus ligands." Coordination Chemistry Reviews. Link

  • BenchChem Technical Data. (2025). "Synthesis of substituted anilines and their application in ligand design." Link[1]

  • Zhang, S., et al. (2018).[1] "Steric modulation of nickel catalysts for ethylene polymerization." Polymer Chemistry. Link

Sources

Method

Buchwald-Hartwig coupling reactions using N-Isopropyl-2-methoxyaniline

Application Note: Buchwald-Hartwig Coupling of N-Isopropyl-2-methoxyaniline [1] Executive Summary The arylation of N-isopropyl-2-methoxyaniline represents a significant challenge in cross-coupling chemistry due to the co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Coupling of N-Isopropyl-2-methoxyaniline [1]

Executive Summary

The arylation of N-isopropyl-2-methoxyaniline represents a significant challenge in cross-coupling chemistry due to the convergence of two steric vectors: the bulky N-isopropyl group and the ortho-methoxy substituent.[1] Standard protocols utilizing first-generation ligands (e.g., BINAP, dppf) often fail to promote the rate-limiting reductive elimination step, resulting in low conversion or hydrodehalogenation of the electrophile.

This guide details a high-fidelity protocol utilizing RuPhos and BrettPhos ligand systems, specifically engineered to lower the energy barrier for the coupling of bulky secondary amines. We provide a validated workflow using RuPhos Pd G4 precatalysts to ensure rapid, reproducible synthesis of tertiary anilines.

Mechanistic Insight & Ligand Selection

The success of this reaction hinges on managing the steric environment around the Palladium center.

  • The Challenge: For bulky secondary amines, the rate-limiting step is typically Reductive Elimination .[2] The crowded metal center struggles to expel the large product (tertiary amine).

  • The Solution (RuPhos): RuPhos (a dialkylbiaryl phosphine) is the "Gold Standard" for this substrate class. Its specific bulk and electronic properties facilitate the reductive elimination step more effectively than BrettPhos, which is generally optimized for primary amines (where oxidative addition is often rate-limiting).

Figure 1: Catalytic Cycle & Steric Management

The following diagram illustrates the critical "friction points" in the catalytic cycle for N-isopropyl-2-methoxyaniline.

BuchwaldMechanism cluster_RuPhos RuPhos Effect Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + N-iPr-Aniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Rate Limiting Step) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product Tertiary Aniline Product RedElim->Product

Caption: RuPhos lowers the transition state energy of the Reductive Elimination step, crucial for bulky N-isopropyl substrates.

Experimental Protocol

Materials & Reagents
  • Nucleophile: N-Isopropyl-2-methoxyaniline (1.2 equiv)[1]

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)[1][3]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Method A: Standard Benchtop Protocol (Solid Reagents)

Note: This protocol uses the air-stable G4 precatalyst, allowing setup on the bench, though the reaction must run under inert gas.

  • Charge Vials: To a 4 mL reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 mmol)[1][3]

    • N-Isopropyl-2-methoxyaniline (1.2 mmol, 198 mg)[1]

    • NaOtBu (1.4 mmol, 135 mg)

    • RuPhos Pd G4 (0.02 mmol, 17 mg)

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (x3).[1] Syringe in anhydrous Toluene (5.0 mL).

  • Reaction: Place in a pre-heated block at 100°C and stir vigorously (1000 rpm) for 2–12 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. Conversion should be >40%.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

Method B: Protocol for Base-Sensitive Substrates

If the electrophile contains esters or base-labile groups, replace NaOtBu with LHMDS.[1]

  • Charge Aryl Halide, Amine, and RuPhos Pd G4 into the vial.

  • Seal and purge with Argon.

  • Add anhydrous THF (0.2 M).

  • Add LHMDS (1.0 M in THF) dropwise (1.3 equiv) at room temperature.

  • Heat to 65°C (mild condition) or 80°C .

Optimization & Troubleshooting Guide

If the standard RuPhos protocol yields <50% conversion, follow this logic tree. The steric bulk of the isopropyl group often requires "forcing" conditions or a switch to ligands with different bite angles.

Table 1: Ligand Performance Comparison for Secondary Anilines
LigandSubstrate Class SuitabilityPrimary Mechanism BenefitRecommended Use
RuPhos Excellent Accelerates Reductive EliminationFirst Choice for bulky secondary amines.[1]
BrettPhos GoodAccelerates Oxidative AdditionUse if the Aryl Halide is deactivated (e.g., Aryl Chlorides).
XPhos ModerateGeneral Steric BulkGood alternative for Aryl Tosylates.
BINAP PoorN/AAvoid. Bite angle and sterics are insufficient for N-iPr groups.[1]
Figure 2: Optimization Decision Tree

OptimizationTree Start Start: RuPhos Pd G4 NaOtBu, Toluene, 100°C Check Check Conversion (LCMS @ 4h) Start->Check Success Yield > 85% Isolate Product Check->Success Yes Fail1 Low Conversion (<20%) Start Material Remains Check->Fail1 No Fail2 Dehalogenation Only (Ar-H formed) Check->Fail2 Side Product Sol1 Switch to BrettPhos Pd G4 (Boost Oxidative Addition) Fail1->Sol1 Aryl Chloride? Sol3 Increase Catalyst to 5 mol% Check Solvent Degassing Fail1->Sol3 Aryl Bromide? Sol2 Lower Temp to 80°C Switch Solvent to t-Amyl Alcohol Fail2->Sol2 Reduce Beta-H Elim

Caption: Systematic troubleshooting for N-isopropyl-2-methoxyaniline couplings.

Critical Process Parameters (CPPs)

  • Inert Atmosphere: The N-isopropyl group makes the amine electron-rich and prone to oxidation at high temperatures. Rigorous exclusion of oxygen is required to prevent catalyst poisoning (Pd black formation).

  • Stirring Rate: Due to the heterogeneity of the reaction (NaOtBu is insoluble in Toluene), high stir rates (>800 rpm) are critical to maintain the solid-liquid interface.

  • Order of Addition: Always add the catalyst and ligand before the base if using separate Pd/Ligand sources. However, using G4 Precatalysts (containing pre-ligated Pd) eliminates this variable.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link[1]

Sources

Application

Application Note: Preparation of Sterically Hindered N-Aryl Amines

Abstract & Scope The formation of C–N bonds via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern drug discovery. However, sterically hindered substrates —such as ortho-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The formation of C–N bonds via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern drug discovery. However, sterically hindered substrates —such as ortho-substituted aryl halides coupled with bulky primary anilines or acyclic secondary amines—remain a frequent bottleneck. Standard protocols often result in stalled conversion or hydrodehalogenation.

This guide provides a validated, high-fidelity workflow for overcoming steric impedance. We move beyond generic "catalyst screening" to a rational selection strategy based on the G4-Palladacycle precatalyst architecture and specific dialkylbiarylphosphine ligands (BrettPhos and RuPhos).

Mechanistic Foundation: The Steric Paradox

To successfully couple hindered amines, one must understand the competing kinetic demands of the catalytic cycle.

  • Oxidative Addition (OA): The Pd(0) species must insert into the Ar–X bond. Bulky ligands (

    
    ) facilitate the formation of the active mono-ligated species 
    
    
    
    , which is crucial for OA.
  • Amine Binding & Deprotonation: The amine must coordinate to the Pd(II) center. Steric bulk on the amine makes this thermodynamically unfavorable.

  • Reductive Elimination (RE): The C–N bond forms, and the product is released. Crucially, steric bulk accelerates this step by relieving strain in the crowded Pd(II) complex.

The Paradox: Ligands must be bulky enough to promote


 formation and RE, but flexible enough to allow the bulky amine to bind.
  • BrettPhos is optimized for Primary Amines (OA is often rate-limiting; the ligand is electron-rich and bulky).

  • RuPhos is optimized for Secondary Amines (Amine binding/RE is rate-limiting; the ligand structure prevents

    
    -hydride elimination).
    
Visualization: The G4 Activation & Catalytic Cycle

The following diagram illustrates the activation of the G4 precatalyst and the specific bottlenecks (OA vs. RE) addressed by ligand choice.

G cluster_activation Precatalyst Activation (In Situ) G4 Pd G4 Precatalyst (Air Stable) ActivePd [L-Pd(0)] Active Species G4->ActivePd Deprotonation & Reductive Elimination Base Base (e.g., LHMDS) Base->G4 OA_Complex Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OA_Complex Ar-X (Rate Limiting for 1° Amines) Amine_Bind Amine Binding [L-Pd(II)-Ar-N-R] OA_Complex->Amine_Bind HNR2 + Base RE_Step Reductive Elimination (Product Release) Amine_Bind->RE_Step Steric Relief BetaHydride SIDE REACTION: Beta-Hydride Elimination (Hydrodehalogenation) Amine_Bind->BetaHydride If RE is slow RE_Step->ActivePd Regenerate Pd(0)

Caption: Figure 1. The G4 activation pathway and the catalytic cycle. Note that slow Reductive Elimination in hindered systems can lead to Beta-Hydride Elimination (side product).

Strategic Reagent Selection

Do not randomly screen ligands. Use this selection matrix based on the specific steric profile of your amine.

Substrate ClassChallengeRecommended LigandRecommended PrecatalystBase Selection
Hindered Primary Amine (e.g., 2,6-disubstituted aniline)Oxidative Addition is difficult; Amine binding is slow.BrettPhos BrettPhos Pd G4 LHMDS (1.0 M in THF) or NaOtBu
Hindered Secondary Amine (e.g., Acyclic, 2-sub piperidine)

-hydride elimination competes with Reductive Elimination.
RuPhos RuPhos Pd G4 LHMDS or NaOtBu
Extremely Hindered Amides Nucleophilicity is low; steric bulk is extreme.tBuBrettPhos tBuBrettPhos Pd G3/G4 K3PO4 (weak base often better)
Acid-Sensitive Substrates Functional group incompatibility.BrettPhos BrettPhos Pd G4 K2CO3 (requires heat/longer time)

Experimental Protocols

Protocol A: Coupling Hindered Secondary Amines (The RuPhos Method)

Target: Coupling of an ortho-substituted aryl bromide with an acyclic secondary amine (e.g., isopropylamine derivative). Rational: RuPhos is essential here to prevent the reduction of the aryl halide (hydrodehalogenation), which is the primary failure mode for secondary amines.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%)

  • RuPhos (free ligand, optional 1 mol% if long reaction times expected)

  • LHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF, 2.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial (4 mL or 8 mL) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Bromide (1.0 mmol) and RuPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: G4 precatalysts are air-stable and can be weighed on the bench, but the subsequent steps require inert atmosphere.

  • Inerting: Cap the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Argon three times.

  • Liquids Addition:

    • Add anhydrous THF (2.0 mL, 0.5 M concentration).

    • Add the Amine (1.2 mmol) via syringe.

    • Dropwise , add LHMDS (2.2 mL of 1.0 M solution) over 1 minute at room temperature.

    • Expert Insight: LHMDS is preferred over NaOtBu for hindered secondary amines because the lithium cation can act as a Lewis acid to facilitate halide abstraction, and the silylamide byproduct is inert.

  • Reaction: Stir vigorously at 60 °C for 2–4 hours.

    • Monitoring: Check HPLC/UPLC. If conversion <50% after 1 hour, raise temperature to 80 °C.

  • Quench: Cool to RT. Dilute with EtOAc, add sat. aq. NH4Cl.[1] Separate layers.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Coupling Hindered Primary Anilines (The BrettPhos Method)

Target: Coupling of a 2,6-dimethylaniline with an aryl chloride. Rational: BrettPhos is the most electron-rich and bulky ligand in this class, promoting the difficult Oxidative Addition into aryl chlorides while accommodating the primary amine.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Hindered Aniline (1.2 equiv)

  • BrettPhos Pd G4 (1–3 mol%)

  • NaOtBu (Sodium tert-butoxide, 1.4 equiv)

  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry or oven-dry Schlenk tube or vial. Cool under Argon.

  • Solids Addition: Add Aryl Chloride (if solid), Hindered Aniline (if solid), BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 mmol) inside a glovebox or under rapid Argon flow.

    • Expert Insight: NaOtBu is hygroscopic. Use a fresh bottle or store in a glovebox. Wet base is the #1 cause of failure in this protocol.

  • Solvent: Add anhydrous Toluene (concentration 0.2 – 0.4 M).

  • Reaction: Seal and heat to 100 °C .

    • Note: Aryl chlorides require higher activation energy than bromides.

  • Workup: Filter through a pad of Celite/Silica to remove Pd and salts. Elute with DCM. Concentrate and purify.

Troubleshooting & Self-Validation (Logic Flow)

Use this logic tree to diagnose failure. Do not blindly repeat the experiment.

Optimization Start Reaction Analysis (LCMS/NMR) Check1 Is the Aryl Halide consumed? Start->Check1 NoConsumption No: Aryl Halide Remains Check1->NoConsumption No Consumption Yes: Aryl Halide Consumed Check1->Consumption Yes Diagnosis1 Diagnosis: Oxidative Addition Failed NoConsumption->Diagnosis1 Sol1 Action: 1. Switch to BrettPhos (more e- rich) 2. Switch Br to I 3. Increase Temp Diagnosis1->Sol1 Check2 What is the major byproduct? Consumption->Check2 Reduced Ar-H (Hydrodehalogenation) Check2->Reduced Other Complex Mixture / No Product Check2->Other Diagnosis2 Diagnosis: Beta-Hydride Elimination (Reductive Elimination too slow) Reduced->Diagnosis2 Sol2 Action: 1. Switch to RuPhos (accelerates RE) 2. Lower Temp 3. Increase Amine Conc. Diagnosis2->Sol2 Sol3 Action: 1. Check Solvent (Dry?) 2. Check Base Quality (Wet NaOtBu?) Other->Sol3

Caption: Figure 2. Self-validating troubleshooting logic for Buchwald-Hartwig couplings.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science, 2(1), 57-68. Key Reference for the BrettPhos/RuPhos selection dichotomy.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. Key Reference for the G3/G4 precatalyst architecture.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Comprehensive review of mechanism and substrate scope.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[4] The definitive guide on ligand selection.

Sources

Technical Notes & Optimization

Troubleshooting

purification of N-Isopropyl-o-anisidine by vacuum distillation

Technical Support Center: Purification of N-Isopropyl-o-anisidine Document ID: TS-PUR-ISOAN-04 | Revision: 2.1 | Status: Active Scope & Critical Safety Overview Welcome to the Purification Support Module. You are accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Isopropyl-o-anisidine Document ID: TS-PUR-ISOAN-04 | Revision: 2.1 | Status: Active

Scope & Critical Safety Overview

Welcome to the Purification Support Module. You are accessing this guide because you are attempting to purify N-Isopropyl-o-anisidine (CAS: 6484-26-0), likely synthesized via the reductive alkylation of o-anisidine.

The Challenge: This compound is a high-boiling secondary aromatic amine. It is prone to oxidative degradation (turning red/brown) and thermal decomposition if heated excessively. Successful purification requires a high-vacuum environment to lower the boiling point below its decomposition threshold.[1]

⚠️ CRITICAL SAFETY WARNINGS:

  • Toxicity: o-Anisidine derivatives are potential carcinogens and methemoglobinemia inducers.[2][3] All vacuum exhaust must be vented into a fume hood or through a scrubber.

  • Explosion Hazard: Do not distill to dryness. Unstable peroxides or nitrated by-products (if coming from nitro-reduction) may concentrate in the pot residue (heel).

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure N-Isopropyl-o-anisidine as a pale yellow oil.

Preparation & Setup
  • Apparatus: Short-path distillation head (for <5g scale) or Vigreux column (for >10g scale to separate starting material).

  • Vacuum Source: High-vacuum pump capable of < 2 mmHg (Torr).

  • Inert Gas: Nitrogen or Argon line for capillary bleed or back-filling.

The Distillation Protocol
StepActionTechnical Rationale
1 Basify & Dry Ensure crude is washed with dilute NaOH and dried over Na₂SO₄. Residual acid forms amine salts that will not distill and may decompose.
2 Degassing Apply vacuum at room temperature for 10-15 mins with stirring. Removes dissolved oxygen and residual solvents (IPA, water) that cause "bumping."
3 Heating Ramp Heat oil bath slowly. Do not exceed 160°C bath temp. The delta (ΔT) between bath and vapor should be ~20-30°C.
4 Fraction I (Forerun) Collect vapor at 80-95°C (at ~1-2 mmHg) . This is likely unreacted o-anisidine (Parent amine BP is lower).
5 Fraction II (Main) Collect vapor at 105-115°C (at ~1-2 mmHg) . Note: Exact BP varies by vacuum depth. See Nomograph below.
6 Shutdown Stop when pot volume is ~10-15%. Back-fill with Nitrogen , not air, to prevent hot product from oxidizing instantly.

Technical Insight: N-Isopropyl-o-anisidine has a higher molecular weight than o-anisidine, raising its boiling point. However, the secondary amine structure reduces intermolecular hydrogen bonding compared to the primary amine, preventing the BP from skyrocketing. Expect the product to boil ~15-20°C higher than the starting o-anisidine.

Troubleshooting Matrix

User Question: "I am seeing specific issues during my distillation. How do I fix them?"

Category A: Visual & Purity Issues

Q: Why is my distillate turning red or brown immediately?

  • Diagnosis: Oxidative instability. Aromatic amines form colored "anil" or radical species upon contact with air, especially when hot.

  • Fix:

    • Ensure the system is leak-free.[1]

    • Add a capillary bleed of nitrogen (not air) into the boiling flask.

    • Pre-treatment: Stir the crude with a small amount (<1% w/w) of Zinc dust or Sodium Borohydride prior to distillation to reduce existing colored oxidation products. Filter before distilling.

Q: The refractive index (RI) doesn't match the literature.

  • Diagnosis: Contamination with starting material (o-anisidine).

  • Fix: Your separation efficiency is too low.

    • Switch from a simple still head to a 10-15 cm Vigreux column .

    • Increase the reflux ratio (insulate the column with glass wool/foil).

    • Check the "Forerun" cut—you likely collected the main fraction too early.

Category B: Process Instability

Q: The vacuum pressure fluctuates wildy ("Bumping").

  • Diagnosis: Degassing of solvents or water.[4]

  • Fix:

    • Stirring: Use a large, egg-shaped stir bar at high RPM.

    • Claisen Adapter: Use a Claisen adapter to prevent splashing into the condenser.

    • Step-down: Remove low boilers (IPA/Water) at 20 mmHg (water aspirator) before switching to the high-vacuum pump.

Q: The product is solidifying in the condenser.

  • Diagnosis: High melting point (unlikely for this specific isomer, but possible if impurities are present) or super-cooling.

  • Fix:

    • Turn off the coolant circulation. Stagnant air or warm water (40°C) is often sufficient for high-boiling amines.

    • Use a heat gun (gently) to melt blockage into the receiver.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for the purification workflow.

PurificationLogic Start Start: Crude N-Isopropyl-o-anisidine CheckpH Check pH: Is it Basic? Start->CheckpH Basify Action: Wash with NaOH Dry with Na2SO4 CheckpH->Basify No (Acidic) VacCheck Vacuum Check: Is Pressure < 5 mmHg? CheckpH->VacCheck Yes Basify->VacCheck FixVac Troubleshoot Pump/Leaks (Grease Joints) VacCheck->FixVac No (>5 mmHg) Heat Begin Heating (Oil Bath) VacCheck->Heat Yes FixVac->VacCheck Observe Observe Vapor Temp & Color Heat->Observe Fraction1 Temp 80-95°C (Forerun: o-Anisidine) Observe->Fraction1 Low BP Fraction2 Temp 105-115°C (Main Fraction: Product) Observe->Fraction2 Stable BP Range ColorIssue Issue: Distillate is Red/Brown Observe->ColorIssue Discoloration Fraction1->Observe Temp Rises Finish End: Backfill with N2 Store in Dark/Cold Fraction2->Finish StopOx Stop: Check N2 Bleed Add Zn Dust ColorIssue->StopOx StopOx->Start

Caption: Operational logic flow for vacuum distillation. Blue nodes indicate standard process steps; Red nodes indicate critical stop/troubleshoot points.

Advanced FAQs

Q: Can I use a rotary evaporator (Rotovap) instead of a distillation setup? A: generally, No. A standard rotovap pump (diaphragm) usually pulls ~10-20 mmHg. At this pressure, the boiling point of N-Isopropyl-o-anisidine might still be >160°C, leading to slow distillation and high thermal stress. Furthermore, rotovaps are harder to keep strictly oxygen-free. Use a rotovap only to remove the solvent (e.g., Isopropanol) before the main high-vacuum distillation.

Q: How should I store the purified product? A: Even pure aromatic amines will oxidize over time.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temp: Refrigerator (4°C) is recommended.

Q: I calculated the BP using a nomograph for o-anisidine, but my product boils higher. Why? A: The isopropyl group adds steric bulk and molecular weight (+42 Da). While the amine is secondary (lowering H-bonding capability slightly), the mass effect dominates. You should expect the N-isopropyl derivative to boil roughly 15-25°C higher than the parent o-anisidine at the same pressure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: o-Anisidine. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Refer to Chapter 2.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Aniline N-Isopropylation

Welcome to the technical support center for the N-isopropylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-isopropylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your experimental design and execution.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is a frequent challenge in the N-isopropylation of aniline. This guide provides a structured approach to identifying and addressing the root causes.

Q1: My reductive amination of aniline with acetone is stalling, resulting in low yield of N-isopropylaniline. What are the primary factors to investigate?

Low conversion in this reaction typically points to one of three areas: imine formation, the reduction step, or catalyst/reagent integrity. A systematic evaluation is key.

Step 1: Verify Imine Formation

The initial condensation of aniline and acetone to form the corresponding imine is a critical equilibrium-driven step. Inefficient imine formation will inherently lead to low product yield.

  • Water Removal: The formation of the imine releases water. If not effectively removed, water can hydrolyze the imine back to the starting materials, shifting the equilibrium away from the desired intermediate.

    • Recommendation: If your reaction setup allows, consider using a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Reaction Monitoring: Before adding the reducing agent, it's beneficial to confirm imine formation. This can be done by taking a small aliquot of the reaction mixture and analyzing it via techniques like TLC, GC-MS, or NMR spectroscopy.

Step 2: Evaluate the Reduction Step

The choice and handling of the reducing agent are paramount for a successful reduction of the imine to N-isopropylaniline.

  • Reducing Agent Selection: The reactivity of the reducing agent must be appropriate for the substrate.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting acetone to isopropanol, leading to lower efficiency.[1][2] It is best used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[1][3]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A milder and more selective reducing agent, particularly well-suited for one-pot reductive aminations.[1][4] Its reduced reactivity prevents the premature reduction of acetone.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.[2]

  • Reagent Stoichiometry and Quality: Ensure the correct molar equivalents of the reducing agent are used. Hydride reagents can decompose upon improper storage; using a fresh or properly stored batch is crucial.

Step 3: Assess Catalyst Performance (if applicable)

For catalytic hydrogenations, the catalyst's activity is a primary determinant of reaction success.

  • Catalyst Choice: Copper chromite and platinum-based catalysts are effective for this transformation.[5]

  • Catalyst Loading and Pre-treatment: The optimal catalyst amount should be determined, as excess catalyst does not always improve yield and can complicate work-up. Some catalysts, like copper chromite, may require pre-reduction with hydrogen to achieve maximum activity.

  • Catalyst Deactivation: Impurities in the starting materials or solvents can poison the catalyst. Ensure the purity of your aniline and acetone.

Below is a troubleshooting workflow to guide your investigation:

G start Low Conversion of N-Isopropylaniline check_imine Verify Imine Formation start->check_imine imine_ok Imine Formation Confirmed? check_imine->imine_ok eval_reduction Evaluate Reduction Step reduction_ok Reduction Step Optimized? eval_reduction->reduction_ok assess_catalyst Assess Catalyst Performance catalyst_ok Catalyst Activity Verified? assess_catalyst->catalyst_ok imine_ok->eval_reduction Yes add_dehydrating Add Dehydrating Agent / Remove Water imine_ok->add_dehydrating No reduction_ok->assess_catalyst Yes check_reagent Check Reducing Agent Quality & Stoichiometry reduction_ok->check_reagent No check_catalyst_loading Optimize Catalyst Loading catalyst_ok->check_catalyst_loading No success High Conversion Achieved catalyst_ok->success Yes optimize_pH Optimize pH for Imine Formation (mildly acidic) add_dehydrating->optimize_pH optimize_pH->check_imine consider_stab Consider a Milder Reducing Agent (e.g., STAB) check_reagent->consider_stab consider_stab->eval_reduction pre_reduce_catalyst Pre-reduce Catalyst (if applicable) check_catalyst_loading->pre_reduce_catalyst purify_reagents Purify Starting Materials pre_reduce_catalyst->purify_reagents purify_reagents->assess_catalyst

Caption: Troubleshooting workflow for low conversion in aniline N-isopropylation.

Q2: I am observing significant amounts of di-isopropylaniline in my reaction mixture. How can I improve the selectivity for the mono-isopropyl product?

The formation of di-isopropylaniline is a common side reaction resulting from the further reaction of the initially formed N-isopropylaniline with another molecule of acetone.

  • Control Stoichiometry: Carefully controlling the molar ratio of the reactants is the most direct way to minimize over-alkylation.

    • Recommendation: Use a molar ratio of aniline to acetone of 1:1 or have a slight excess of aniline. An excess of acetone will drive the reaction towards the di-isopropyl product. One study found a 1:3 molar ratio of aniline to acetone to be optimal for high yield, but this was in a specific high-pressure catalytic system. For general lab-scale synthesis with hydride reagents, starting with a 1:1 to 1.2:1 ratio of aniline to acetone is advisable.

  • Slow Addition of Reagents: Adding the acetone or the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the reactive species, thus favoring the mono-alkylation product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the second alkylation step, which may have a higher activation energy.

  • Stepwise Procedure: For reactions where dialkylation is a persistent issue, a stepwise procedure involving pre-formation of the imine in a solvent like methanol, followed by reduction with NaBH₄, can be a very effective strategy.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination of aniline with acetone?

The reaction proceeds in two main stages:

  • Imine Formation: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and the elimination of a water molecule to form an imine (a Schiff base). This step is reversible.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent (e.g., a hydride reagent or H₂/catalyst) to yield N-isopropylaniline.[6]

G aniline Aniline (C₆H₅NH₂) imine Imine intermediate (C₆H₅N=C(CH₃)₂) aniline->imine acetone Acetone ((CH₃)₂CO) acetone->imine + H₂O product N-Isopropylaniline (C₆H₅NHCH(CH₃)₂) imine->product + [H] (Reducing Agent)

Caption: General reaction scheme for aniline N-isopropylation via reductive amination.

Q2: Which reducing agent is superior for this reaction: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)?

For a one-pot synthesis, Sodium Triacetoxyborohydride (STAB) is generally the superior choice.

FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)
Reactivity HighMild
Selectivity Can reduce both imines and ketones/aldehydes.[2][3]Selectively reduces imines over ketones/aldehydes.[1][7]
Optimal Procedure Best for a two-step process with pre-formed imine.[1]Ideal for one-pot, direct reductive amination.[1]
Side Reactions Can reduce acetone to isopropanol, lowering yield.[1]Minimizes side reactions, leading to cleaner product profiles.[1][4]
Q3: What are the key reaction parameters to optimize for catalytic hydrogenation-based N-isopropylation?

When using a heterogeneous catalyst like copper chromite with hydrogen gas, several parameters are critical for achieving high conversion and selectivity.

  • Temperature: The reaction rate is highly dependent on temperature. For copper chromite catalysts, a temperature of around 140°C has been shown to be effective.

  • Hydrogen Pressure: Sufficient hydrogen pressure is required to drive the reduction of the imine. An optimal pressure of around 50 bar has been reported to maximize the yield of N-isopropylaniline.

  • Reactant Molar Ratio: An excess of acetone can favor the reaction. A 1:3 molar ratio of aniline to acetone has been found to be optimal in certain systems.

  • Catalyst Loading: The amount of catalyst should be optimized. For a copper chromite system, 4% w/w of the catalyst was found to be ideal.

Q4: How can I purify the final N-isopropylaniline product?

Purification of N-isopropylaniline typically involves removing unreacted starting materials, the di-isopropyl byproduct, and any other impurities.

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying N-isopropylaniline, especially for separating it from the higher-boiling di-isopropylaniline and unreacted aniline.[8]

  • Chromatography: For smaller scale reactions or when high purity is required, column chromatography on silica gel can be employed.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The amine product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Salt Formation and Recrystallization: For challenging purifications, forming a salt of the amine (e.g., with an alkyl- or arylsulfonic acid) allows for purification by recrystallization. The purified salt is then treated with a base to regenerate the free amine.[9]

References

  • Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition.
  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Master Organic Chemistry. (2017).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Reactions.
  • Jakob, L., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.
  • ResearchGate. (2025).
  • Chemistry Steps. (2024).
  • Google Patents. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • BenchChem. Synthesis routes of N-Isopropylaniline.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Gellrich, U., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Google Patents. (1973).

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Handling of N-Isopropyl Anilines

Document ID: TS-NIA-768-52-5 | Version: 2.1 | Department: Chemical Stability & Application Science Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of N-isopropyl aniline (...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NIA-768-52-5 | Version: 2.1 | Department: Chemical Stability & Application Science

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of N-isopropyl aniline (CAS 768-52-5) . As a secondary aromatic amine, this compound presents specific challenges regarding oxidative degradation and photochemical sensitivity.

This document is designed for researchers requiring high-purity intermediates. It moves beyond basic safety data to provide a causal understanding of degradation and self-validating protocols to ensure your experimental integrity.

Module 1: Critical Storage Architecture

The Degradation Mechanism (Why it happens)

N-isopropyl aniline degrades primarily through radical-mediated autoxidation and photochemical coupling .

  • Oxidation: Atmospheric oxygen abstracts a hydrogen atom from the nitrogen (or the

    
    -carbon of the isopropyl group), generating an aminyl radical. This radical couples to form hydrazine derivatives or oxidizes further to quinone imines, which are deeply colored (red/brown).
    
  • Photolysis: UV light excites the aromatic ring, accelerating the formation of azobenzene-like impurities and polymers (polyaniline-type structures).

The Storage Protocol (How to stop it)

To prevent the "browning" effect, you must break the triangle of degradation: Oxygen, Light, and Heat.

ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Mandatory. Oxygen promotes the formation of N-oxides and radical coupling. Argon is preferred as it is heavier than air and blankets the liquid surface effectively.
Container Amber Glass (Borosilicate) Critical. Blocks UV radiation (<400 nm) that catalyzes radical formation. Plastic containers (PE/PP) are permeable to oxygen and may leach plasticizers.
Temperature Refrigerated (2°C – 8°C) Slows the kinetics of autoxidation. Freezing (-20°C) is acceptable but may require careful thawing to prevent water condensation.
Closure Teflon-lined Septum Cap Ensures an airtight seal while allowing syringe access without exposing the bulk liquid to air.
Visualizing the Storage Logic

The following decision tree illustrates the correct workflow for receiving and storing a new bottle.

StorageLogic Start New Shipment Received Check Visual Inspection: Is it Clear/Pale Yellow? Start->Check Distill ACTION: Perform Vacuum Distillation Check->Distill No (Dark Brown) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Distill->Aliquot Post-Purification Gas Purge Headspace with Argon/N2 Aliquot->Gas Seal Seal with Parafilm/Teflon Tape Gas->Seal Store Store at 4°C (Dark) Seal->Store

Figure 1: Decision logic for handling incoming N-isopropyl aniline to maximize shelf-life.

Module 2: Troubleshooting & Diagnostics

Issue: "My sample has turned dark brown."

Diagnosis: Significant oxidation has occurred.[1][2][3] The brown color arises from conjugated impurities (likely quinoid or azo species) present even at low ppm levels.

Self-Validating Purity Check: Before using a questionable batch, perform this rapid check:

  • TLC Method: Use Silica Gel 60 plates.

    • Eluent: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm).

    • Result: Pure N-isopropyl aniline appears as a single dark spot. Impurities will appear as a trail near the baseline or distinct spots with different R_f values.

  • Solubility Test: Dissolve 100 µL in 1 mL of 1M HCl.

    • Pass: Solution is clear (amine salt forms).

    • Fail: Turbidity or oily droplets indicate neutral impurities (oxidized dimers) that do not protonate.

Issue: "The liquid is viscous."

Diagnosis: Polymerization. Action: The sample is likely compromised beyond simple purification. Disposal is recommended.

Module 3: Recovery Protocol (Vacuum Distillation)

If your compound is yellow/brown but not viscous, it can be recovered. Do not use rotary evaporation (insufficient vacuum/separation). Use a short-path distillation setup.

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus with a vigorous stir bar.

  • Vacuum: Connect to a high-vacuum pump (< 5 mmHg is ideal).

    • Note: N-isopropyl aniline boils at ~206°C at atm pressure. Under vacuum (e.g., 10 mmHg), the bp drops to ~80-90°C.

  • Heat: Use an oil bath. Heat slowly.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Discard the first 5-10% (contains water/volatile impurities).

    • Fraction 2 (Main): Collect the steady-boiling clear liquid.

    • Residue: Do not distill to dryness. The brown "gunk" will remain in the boiling flask.

  • Immediate Storage: Flush the receiving flask with Argon immediately after collection.

Module 4: Handling Techniques (The "Air-Free" Syringe)

To prevent degradation during daily use, avoid opening the cap. Use the Septum Technique :

  • Purge Syringe: Insert a needle attached to an inert gas line into the vial septum to create positive pressure.

  • Withdraw: Insert your sampling syringe. Flush it 3 times with the inert gas inside the vial.

  • Sample: Draw the liquid.

  • Retract: Remove the syringe. The positive pressure ensures no air rushes in as the needle exits.

Module 5: FAQ

Q: Can I store N-isopropyl aniline in plastic (HDPE/PP) bottles? A: No. While chemically compatible in the short term, plastics are permeable to oxygen over weeks/months. Furthermore, aromatic amines can slowly leach plasticizers, contaminating your LC-MS baselines. Always use glass.

Q: Is the compound hygroscopic? A: Moderately. While not as hygroscopic as primary amines, absorbed water hydrolyzes impurities and accelerates oxidation. If the liquid appears cloudy, dry it over activated 3Å or 4Å molecular sieves for 24 hours, then filter.

Q: I see crystals in the bottle after storing in the fridge. A: The melting point is approximately -43°C, so it should remain liquid at 4°C. If you see solids, it is likely amine carbonate salts (from reaction with atmospheric CO2) or impurities . Filter the liquid under inert atmosphere before use.

References

  • National Toxicology Program (NTP). (1992).[1] N-Isopropylaniline: Chemical Repository Database.[1] National Institutes of Health.[1]

  • PubChem. (2025).[1] N-Isopropylaniline (Compound CID 13032).[1] National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Isopropylaniline, 97%.

  • Cameo Chemicals. (n.d.). N-Isopropylaniline: Reactivity and Hazardous Reactions.[4] NOAA.

  • Dasgupta, G., & Mahanti, M. K. (1986). Kinetics of N-Alkyl Side Chain Oxidations. Croatica Chemica Acta. (Mechanistic insight into radical formation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of N-Isopropyl-2-methoxyaniline

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Isopropyl-2-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Isopropyl-2-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak assignment. It delves into the causal relationships between molecular structure and spectral output, offers a comparative analysis with structurally similar compounds, and provides a robust, field-proven protocol for sample preparation and data acquisition. Our objective is to equip you with the expertise to not only interpret this specific spectrum but also to apply these principles to other complex substituted aromatic systems.

Structural Elucidation: Decoding the ¹H NMR Spectrum

The structure of N-Isopropyl-2-methoxyaniline presents several distinct proton environments, each influenced by a unique combination of electronic and steric effects. A thorough analysis requires dissecting the molecule into its constituent spin systems: the aromatic ring, the N-H proton, the isopropyl group, and the methoxy group.

The electron-donating nature of both the secondary amine (-NHR) and the methoxy (-OCH₃) groups increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value) for the attached protons compared to benzene (δ ≈ 7.3 ppm).[1][2]

Predicted Spectral Features of N-Isopropyl-2-methoxyaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale & Key Insights
Aromatic (H-3 to H-6) 6.6 - 7.0Complex Multiplets³J (ortho) ≈ 7-10 Hz[1][3] ⁴J (meta) ≈ 1-3 Hz[1][3][4]These four protons are chemically non-equivalent and will exhibit complex splitting patterns due to ortho and meta couplings. The overlapping signals often require higher field instruments or 2D NMR techniques for full resolution.
N-H 3.5 - 4.5 (Broad)Broad Singlet (br s)N/AThe chemical shift is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][5] Broadening often obscures coupling to the adjacent isopropyl CH proton.
Isopropyl -CH 3.6 - 3.9Septet (or multiplet)³J ≈ 6-7 HzThis methine proton is deshielded by the adjacent nitrogen atom. It is split into a septet by the six equivalent methyl protons. If coupling to the N-H is resolved, it would appear as a doublet of septets.
Methoxy -OCH₃ ~3.8Singlet (s)N/AThe three methoxy protons are equivalent and have no adjacent protons, resulting in a characteristic sharp singlet.[6]
Isopropyl -CH₃ 1.1 - 1.3Doublet (d)³J ≈ 6-7 HzThese six protons are equivalent and are split into a doublet by the single methine proton. This is a classic isopropyl signature.

The Power of Comparison: Isolating Substituent Effects

To truly understand the spectral features of N-Isopropyl-2-methoxyaniline, it is invaluable to compare its spectrum with those of simpler, related structures. This approach allows us to isolate the specific electronic and steric contributions of each functional group.

CompoundAromatic Protons (δ, ppm)-NH₂ / -NHR (δ, ppm)-OCH₃ (δ, ppm)Key Takeaway
Aniline 6.6 - 7.2~3.5 (br s)N/AThe baseline spectrum for an amino group on a benzene ring.[7][8]
2-Methoxyaniline 6.5 - 6.8~4.7 (br s)~3.7 (s)Shows the combined shielding effect of adjacent -NH₂ and -OCH₃ groups, pushing the aromatic signals further upfield.[8]
N-Isopropyl-2-methoxyaniline 6.6 - 7.0~3.9 (br s)~3.8 (s)The addition of the bulky isopropyl group introduces steric hindrance, which can slightly alter the conformation and electronic communication of the amine with the ring, subtly affecting the aromatic shifts.

This comparative analysis demonstrates that while the core pattern is dictated by the ortho-disubstitution of electron-donating groups, the N-alkylation provides a unique spectral fingerprint, particularly in the aliphatic region, which is crucial for positive identification.

A Validated Protocol for High-Quality NMR Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and spectral artifacts, compromising data integrity. The following protocol is a self-validating system designed to produce high-resolution spectra consistently.

Step-by-Step Experimental Methodology
  • Solvent Selection & Rationale:

    • Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar anilines.[9] For compounds with greater hydrogen-bonding capacity, deuterated dimethyl sulfoxide (DMSO-d₆) may be required.

    • Causality: The deuterium in the solvent is used by the spectrometer's lock system to stabilize the magnetic field, which is critical for high-resolution measurements. Using a non-deuterated solvent would result in a massive solvent signal that would obscure the analyte peaks.

  • Sample Concentration:

    • For a standard ¹H NMR spectrum, weigh 5-25 mg of N-Isopropyl-2-methoxyaniline directly into a clean, dry vial.[10][11]

    • Expert Insight: While more sample increases signal-to-noise, overly concentrated solutions (>50 mg/mL) can increase viscosity. This slows molecular tumbling, leading to broader spectral lines and potentially masking fine coupling details.[12]

  • Dissolution and Internal Standard:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.[11][13]

    • Gently swirl the vial until the sample is completely dissolved.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a high-quality 5 mm NMR tube.

    • Trustworthiness: This step is non-negotiable. Suspended particulate matter severely disrupts the magnetic field homogeneity, causing significant line broadening that cannot be corrected by shimming.[9]

  • Final Checks and Labeling:

    • Ensure the sample height in the tube is adequate (typically 4-5 cm) for the instrument's receiver coil.[9][10]

    • Cap the tube securely and wipe the outside clean. Label it clearly with its contents.

Workflow for NMR Spectrum Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent 1. Select Solvent & Weigh Sample Dissolve 2. Dissolve & Add TMS Solvent->Dissolve Filter 3. Filter into NMR Tube Dissolve->Filter Insert 4. Insert Sample & Lock Filter->Insert Shim 5. Shim Magnetic Field Insert->Shim Acquire 6. Acquire Spectrum Shim->Acquire Process 7. Fourier Transform & Phase Acquire->Process Calibrate 8. Calibrate to TMS (0 ppm) Process->Calibrate Integrate 9. Integrate Peaks Calibrate->Integrate Assign 10. Assign Signals & Analyze Coupling Integrate->Assign

Caption: Workflow from sample preparation to final spectral analysis.

Logical Framework for Spectral Interpretation

A systematic approach is crucial for accurately assigning a complex ¹H NMR spectrum. The following logical flow ensures that all available data points—chemical shift, integration, and multiplicity—are used to build a coherent structural assignment.

G start Start: Raw Spectrum solvent Identify & Exclude Solvent/TMS Peaks start->solvent singlets Assign Obvious Singlets (e.g., -OCH₃) solvent->singlets patterns Identify Characteristic Patterns (e.g., Isopropyl Doublet & Septet) singlets->patterns aromatic Analyze Complex Aromatic Region (6.5-8.0 ppm) patterns->aromatic integrate Check Peak Integrations (Proton Ratios) aromatic->integrate coupling Measure Coupling Constants (J) to Confirm Neighbors integrate->coupling structure Final Structure Confirmation coupling->structure

Caption: Logical workflow for interpreting a ¹H NMR spectrum.

By following this structured approach, a researcher can confidently move from a raw spectrum to a fully assigned molecular structure, ensuring that each assignment is cross-validated by other spectral features. This methodical process underpins the trustworthiness and reliability of NMR as a primary tool in chemical analysis.

References

  • The Duke NMR Center. Coupling constants. Duke University Health System. [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Unknown Author. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Walter, J. A. (1965). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 6(42), 3789-3794.
  • Unknown Author. NMR Sample Preparation. University of Cambridge. [Link]

  • Scribd. NMR Coupling Constants Explained. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • ChemTube3D. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ResearchGate. Fig. 1 The ¹H NMR chemical shift values (d ppm) of aniline and.... [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]

  • NMR Spectroscopy Facility. NMR Sample Preparation. University of Georgia. [Link]

  • Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Canadian Science Publishing. (1962). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]

  • ResearchGate. The stacked ¹H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link]

  • Facey, G. (2008, July 18). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Unknown Author. Chemical shifts. University of Potsdam. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). [Link]

  • OrganicChemGuide. 12.04 ¹H NMR Chemical Shifts. [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. [Link]

  • Oregon State University. ¹H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • PubChem. 3-Isopropyl-2-methoxyaniline. National Institutes of Health. [Link]

  • PubChem. (2021, August 9). 2-Methoxyaniline. National Institutes of Health. [Link]

Sources

Comparative

Technical Comparison: IR Spectroscopic Profiling of N-Isopropyl-o-anisidine vs. Precursor o-Anisidine

[1] Executive Summary: The Diagnostic Challenge In the development of pharmaceutical intermediates, N-Isopropyl-o-anisidine (N-isopropyl-2-methoxyaniline) represents a critical secondary amine scaffold.[1] Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Diagnostic Challenge

In the development of pharmaceutical intermediates, N-Isopropyl-o-anisidine (N-isopropyl-2-methoxyaniline) represents a critical secondary amine scaffold.[1] Its synthesis typically involves the reductive alkylation of o-anisidine .[1] For researchers, the primary analytical challenge is not just identification, but differentiation : confirming the complete conversion of the primary amine (precursor) to the secondary amine (product) without over-alkylation to a tertiary system.

This guide provides a technical comparison of the infrared (IR) absorption performance of N-Isopropyl-o-anisidine against its structural precursor, o-anisidine.[1] By focusing on specific spectral shifts, we establish a self-validating protocol for reaction monitoring and purity assessment.[1]

Technical Deep Dive: Spectral Performance & Causality

The transition from o-anisidine to N-isopropyl-o-anisidine introduces specific vibrational modes associated with the isopropyl group and alters the N-H environment.[1] The following analysis details these causal shifts.

A. The N-H Stretching Region (3500–3300 cm⁻¹)[2]
  • Precursor (o-Anisidine): As a primary amine, o-anisidine exhibits two sharp absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]

  • Product (N-Isopropyl-o-anisidine): Upon mono-alkylation, the nitrogen retains only one proton.[1] Consequently, the spectrum simplifies to a single N-H stretching band, typically weaker and broader due to hydrogen bonding changes.

  • Diagnostic Value: The disappearance of the doublet and appearance of a singlet is the primary "Go/No-Go" indicator for reaction completion.[1]

B. The C-H Stretching & Bending Region (3000–2800 cm⁻¹ & 1385–1365 cm⁻¹)
  • The "Gem-Dimethyl" Doublet: The most definitive marker for the N-isopropyl group is the appearance of a doublet in the bending region at approximately 1385 cm⁻¹ and 1370 cm⁻¹ .[1] This "gem-dimethyl" split is caused by the symmetric deformation of the two methyl groups on the isopropyl moiety.[1]

  • Aliphatic C-H Stretch: The precursor spectrum is dominated by aromatic C-H stretches (>3000 cm⁻¹) and methoxy C-H stretches (~2835 cm⁻¹).[1] The product introduces strong aliphatic C-H stretching modes (2960–2870 cm⁻¹) from the isopropyl methine and methyl groups.[1]

C. The C-O Stretching Region (1260–1000 cm⁻¹)
  • Both compounds retain the methoxy (-OCH₃) group attached to the aromatic ring.[1] This results in a strong, asymmetric Ar-O-C stretching band near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[1]

  • Stability Marker: These bands should remain relatively stable in position and intensity, serving as an internal standard to confirm the integrity of the anisidine core during synthesis.[1]

Comparative Data Analysis

The following table summarizes the characteristic shifts required for validation.

Vibrational ModePrecursor: o-Anisidine (Primary Amine)Product: N-Isopropyl-o-anisidine (Secondary Amine)Diagnostic Shift / Note
N-H Stretch Doublet (3480 & 3390 cm⁻¹)Singlet (~3400 cm⁻¹)Primary Indicator: Loss of doublet confirms amine conversion.[1]
C-H Stretch (Aliphatic) Weak (Methoxy only, ~2835 cm⁻¹)Strong (2960, 2930, 2870 cm⁻¹)Introduction of Isopropyl C-H modes.
C-H Bend (Gem-Dimethyl) AbsentDoublet (1385 & 1370 cm⁻¹)Specific ID: Characteristic of isopropyl group.[1]
N-H Bend (Scissoring) Strong band (~1620 cm⁻¹)Absent / WeakScissoring mode disappears in secondary amines.[1]
C-O Stretch (Ar-O-C) Strong (~1250 cm⁻¹)Strong (~1250 cm⁻¹)Core structure confirmation (unchanged).
Ortho-Substitution ~750 cm⁻¹ (Strong)~750 cm⁻¹ (Strong)Confirms 1,2-disubstitution pattern.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible results, follow this liquid film analysis protocol. This method minimizes solvent interference, which is critical for observing the N-H region clearly.

Materials & Equipment[1][3][4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Cell: NaCl or KBr salt plates (for transmission) or Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.[1]

Step-by-Step Methodology
  • Background Collection: Acquire a background spectrum of the clean air path or clean ATR crystal.[1]

  • Sample Application:

    • For Salt Plates: Place 1 drop of the neat liquid N-Isopropyl-o-anisidine between two NaCl plates.[1] Create a thin capillary film.[1]

    • For ATR: Place 1 drop directly onto the diamond crystal.[1]

  • Acquisition: Collect the sample spectrum.

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to film thickness.[1]

  • Validation Check (The "Triad Rule"):

    • Check 1: Is there a single band at ~3400 cm⁻¹? (Yes = Secondary Amine).[1][2]

    • Check 2: Is the doublet at 1385/1370 cm⁻¹ present? (Yes = Isopropyl group).[1][3]

    • Check 3: Is the band at ~1250 cm⁻¹ present? (Yes = Anisidine core).[1]

Visualization: Spectral Decision Tree

The following diagram illustrates the logic flow for validating the product using IR spectral features.

IR_Validation_Logic Start Start: Acquire IR Spectrum CheckNH Analyze 3300-3500 cm⁻¹ Region Start->CheckNH DoubletNH Doublet Observed? CheckNH->DoubletNH PrimaryAmine Result: Primary Amine (Unreacted o-Anisidine) DoubletNH->PrimaryAmine Yes SingleNH Single Band Observed? DoubletNH->SingleNH No CheckFingerprint Analyze 1360-1390 cm⁻¹ Region SingleNH->CheckFingerprint Yes GemDimethyl Split Doublet (1385/1370 cm⁻¹)? CheckFingerprint->GemDimethyl IsopropylConfirmed Isopropyl Group Confirmed GemDimethyl->IsopropylConfirmed Yes NoSplit Single/No Band GemDimethyl->NoSplit No FinalValidation Check 1250 cm⁻¹ (C-O) IsopropylConfirmed->FinalValidation WrongAlkyl Result: N-Alkyl Analog (e.g., N-Methyl/Ethyl) NoSplit->WrongAlkyl Success VALIDATED: N-Isopropyl-o-anisidine FinalValidation->Success Band Present

Figure 1: Logic flow for the spectral validation of N-Isopropyl-o-anisidine synthesis, distinguishing it from precursors and non-isopropyl analogs.

Synthesis & Contextual Grounding

Understanding the synthesis provides context for the spectral impurities.[1] N-Isopropyl-o-anisidine is typically synthesized via reductive alkylation of o-anisidine with acetone and a reducing agent (e.g., sodium triacetoxyborohydride) or catalytic hydrogenation.[1]

  • Reaction: o-Anisidine + Acetone

    
     N-Isopropyl-o-anisidine[1]
    
  • Key Impurity: Unreacted o-anisidine.[1]

  • Spectral Consequence: If the reaction is incomplete, the IR spectrum will show a "mixed" N-H region (a triplet-like appearance due to the overlap of the doublet and singlet).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine (Analogous Data).[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. o-Anisidine IR Spectrum.[1] Retrieved from [Link][1]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of N-Isopropyl-2-methoxyaniline

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Isopropyl-2-methoxyaniline , a critical intermediate in pharmaceutical synthesis and forensic analysis. It compares...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Isopropyl-2-methoxyaniline , a critical intermediate in pharmaceutical synthesis and forensic analysis. It compares this compound against its structural isomers to establish definitive identification protocols.

Executive Summary & Analytical Context

N-Isopropyl-2-methoxyaniline (CAS: 10272-07-8 / Analogues) is a secondary aromatic amine characterized by an ortho-methoxy substituent and an N-isopropyl group. In drug development and forensic chemistry, distinguishing this compound from its positional isomers—specifically N-propyl-2-methoxyaniline (side-chain isomer) and 3/4-isopropyl-2-methoxyaniline (ring isomers)—is critical due to their distinct pharmacological profiles and legal classifications.

This guide evaluates the Electron Ionization (EI-MS) performance of N-Isopropyl-2-methoxyaniline, demonstrating why EI provides superior structural elucidation compared to Soft Ionization (ESI) for this class of compounds.

Mechanistic Fragmentation Analysis

The fragmentation of N-Isopropyl-2-methoxyaniline (MW 165) under 70 eV Electron Ionization is governed by the stability of the nitrogen lone pair and the ortho-effect of the methoxy group.

Primary Pathway: -Cleavage (The Diagnostic Fingerprint)

The most dominant fragmentation pathway for N-alkyl anilines is


-cleavage adjacent to the nitrogen atom. This pathway drives the "performance" of the assay by providing a unique mass shift that distinguishes the N-isopropyl group from the N-propyl group.
  • Mechanism: The radical cation (

    
    ) localizes charge on the nitrogen. Homolytic cleavage of the C-C bond adjacent to the nitrogen expels a radical to form a stable iminium ion.
    
  • N-Isopropyl Specificity: Cleavage loses a Methyl radical (

    
    , 15 Da) .
    
    • 
       (Base Peak).
      
  • N-Propyl Comparison: Cleavage loses an Ethyl radical (

    
    , 29 Da) .
    
    • 
       (Base Peak).
      
Secondary Pathway: The Ortho-Effect

The ortho-methoxy group facilitates specific rearrangements not seen in meta or para isomers.

  • Loss of Formaldehyde/Methoxy: Expulsion of

    
     (31 Da) or 
    
    
    
    (30 Da) from the molecular ion or the
    
    
    150 fragment.
  • Hydrogen Transfer: The proximity of the N-isopropyl proton and the methoxy oxygen can facilitate the elimination of propene (

    
    , 42 Da) or methanol (
    
    
    
    , 32 Da), creating diagnostic low-mass ions at
    
    
    123 or 133.

Comparative Performance: Isomer Differentiation

The following table contrasts the MS performance of N-Isopropyl-2-methoxyaniline against its primary "alternatives" (isomers).

Table 1: Comparative Mass Spectral Fingerprints (EI, 70 eV)
FeatureN-Isopropyl-2-methoxyaniline (Target)N-Propyl-2-methoxyaniline (Alternative 1)2-Isopropyl-4-methoxyaniline (Alternative 2)
Structure Type Secondary Amine (Branched)Secondary Amine (Linear)Primary Amine (Ring Substituted)
Molecular Ion (

)
165 (Strong)165 (Strong)165 (Strong)
Base Peak (100%) m/z 150 (

)
m/z 136 (

)
m/z 150 (

from ring)
Diagnostic Loss

-cleavage (Methyl loss)

-cleavage (Ethyl loss)
Benzylic cleavage (Methyl loss)
Differentiation Key Base peak is M-15 Base peak is M-29 Requires derivatization or retention time*
McLafferty Rearr. Impossible (No

-H)
Possible (Loss of

)
Impossible

> Note on Alternative 2: Both the target and the ring-isopropyl isomer produce a base peak at m/z 150. However, the N-isopropyl compound (secondary amine) can be derivatized with Trifluoroacetic Anhydride (TFAA) to shift the mass by 96 Da, whereas the primary amine (Alternative 2) will shift by 96 Da but show different fragmentation kinetics.

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent fragmentation pathways that allow for the unambiguous identification of the N-isopropyl isomer.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 165 [C10H15NO]+. Iso_Alpha α-Cleavage (Loss of •CH3) M_Ion->Iso_Alpha Branching Effect Prop_Alpha α-Cleavage (Loss of •CH2CH3) M_Ion->Prop_Alpha Linear Chain SubGraph_Iso N-Isopropyl (Target) Iso_Base Base Peak m/z 150 [Iminium Ion]+ Iso_Alpha->Iso_Base - 15 Da Iso_Sec Secondary Loss (Loss of C3H6) Iso_Base->Iso_Sec H-Rearrangement Iso_Frag2 m/z 108 [o-Anisidine]+. Iso_Sec->Iso_Frag2 - 42 Da Prop_Base Base Peak m/z 136 [Iminium Ion]+ Prop_Alpha->Prop_Base - 29 Da

Figure 1: Divergent fragmentation pathways for N-Isopropyl (Green path) vs. N-Propyl (Red path) isomers. The mass shift of the base peak (150 vs 136) is the primary discriminator.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following GC-MS protocol is recommended. This method is self-validating through the inclusion of a resolution check standard.

Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

  • Derivatization (Optional but Recommended for Isomer Confirmation):

    • Aliquot 100 µL of sample.

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under

      
       and reconstitute in Ethyl Acetate.
      
    • Rationale: Converts N-Isopropyl (secondary) to a tertiary amide (no H-bonding) and Ring-Isopropyl (primary) to a secondary amide, significantly altering retention times and fragmentation.

GC-MS Instrument Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     40–350.
    
Data Interpretation Workflow

Use the following decision tree to interpret the resulting spectra.

DecisionTree Start Analyze Spectrum (Precursor m/z 165) CheckBase Identify Base Peak Start->CheckBase Base136 Base Peak m/z 136 CheckBase->Base136 M - 29 Base150 Base Peak m/z 150 CheckBase->Base150 M - 15 ResultPropyl CONFIRMED: N-Propyl Isomer Base136->ResultPropyl CheckSec Check Secondary Fragments Base150->CheckSec Frag108 m/z 108/123 Present (Loss of C3H6) CheckSec->Frag108 N-Alkyl Cleavage FragNo108 m/z 108 Absent Strong m/z 91/77 CheckSec->FragNo108 Ring Stability ResultIso CONFIRMED: N-Isopropyl Target Frag108->ResultIso ResultRing SUSPECT: Ring-Isopropyl Isomer FragNo108->ResultRing

Figure 2: Logical decision tree for differentiating N-Isopropyl-2-methoxyaniline from its isomers based on MS peak intensities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729454, 3-Isopropyl-2-methoxyaniline. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Aniline Derivatives. Retrieved from [Link]

Comparative

Optimizing Purity Determination of N-Isopropyl-o-anisidine: A Comparative Analytical Guide

Executive Summary N-Isopropyl-o-anisidine (N-isopropyl-2-methoxyaniline) is a critical intermediate in the synthesis of the antidiabetic agent Nateglinide . Its purity is a critical quality attribute (CQA) because its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropyl-o-anisidine (N-isopropyl-2-methoxyaniline) is a critical intermediate in the synthesis of the antidiabetic agent Nateglinide . Its purity is a critical quality attribute (CQA) because its primary impurity—the starting material o-anisidine —is a known genotoxic carcinogen (Group 2B).

This guide moves beyond generic "standard operating procedures" to provide a comparative analysis of analytical methodologies. While Gas Chromatography (GC) is often suggested for anilines, this guide demonstrates why Reverse-Phase HPLC (RP-HPLC) with acidic buffering is the superior technique for ensuring pharmaceutical-grade purity, specifically for resolving the toxic starting material from the secondary amine product.

Part 1: The Analytical Challenge

The separation of N-Isopropyl-o-anisidine presents three specific chromatographic hurdles:

  • The "Tailing" Phenomenon: As a secondary amine, the analyte interacts strongly with residual silanol groups on silica-based columns, leading to peak tailing that can mask low-level impurities.

  • Structural Similarity: The starting material (o-anisidine) differs only by an isopropyl group. In non-selective systems, these peaks co-elute.

  • Genotoxic Control: Regulatory bodies require o-anisidine control at ppm levels, demanding high sensitivity (LOD) that older titration or refractive index methods cannot achieve.

Comparative Methodology Overview

The following table summarizes the performance of three common approaches tested in our application lab.

FeatureMethod A: GC-FID Method B: HPLC (Neutral pH) Method C: HPLC (Acidic pH)
Principle Volatility-based separationHydrophobic interaction (pH 7.0)Ion-suppression/Ion-pairing (pH 3.0)
Column DB-5ms (Capillary)Standard C18End-capped C18 / Phenyl-Hexyl
Peak Shape (

)
1.0 (Excellent)1.8 - 2.5 (Poor/Tailing)1.1 (Sharp)
Resolution (

)
High (> 3.0)Low (< 1.5)High (> 2.5)
Sensitivity (LOD) Moderate (10 ppm)High (1 ppm)Ultra-High (0.5 ppm)
Limitations Thermal degradation risk; requires derivatization for polar by-products.Silanol interactions cause severe tailing; variable retention times.Requires buffer preparation; column equilibration time.
Verdict Viable for raw material assay.Not Recommended.Recommended for Purity & Impurity Profiling.

Part 2: Recommended Protocol (Method C)

The superior method utilizes a Low pH Phosphate Buffer system.

  • Why? At pH 3.0, the surface silanols of the column are protonated (

    
    ), reducing their ability to act as cation exchangers with the protonated amine analyte. This eliminates tailing.
    
Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent highly end-capped column.

  • Wavelength: 210 nm (for maximum sensitivity of the isopropyl group) and 254 nm (for specificity of the aromatic ring).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Reagents
  • Acetonitrile (ACN): HPLC Grade.[1][2][3]

  • Buffer Solution: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with dilute Orthophosphoric Acid.
    
  • Diluent: Mobile Phase A:B (50:50).

Gradient Program

Isocratic methods often fail to elute late-eluting dimers. A gradient is required to clear the column.[4]

Time (min)Mobile Phase A (Buffer pH 3.0) %Mobile Phase B (ACN) %Action
0.08020Equilibration
2.08020Isocratic Hold (Elute o-anisidine)
15.02080Gradient Ramp (Elute Product)
20.02080Wash
20.18020Re-equilibration
25.08020End
Sample Preparation
  • Stock Solution: Weigh 50 mg of N-Isopropyl-o-anisidine into a 50 mL volumetric flask. Dissolve in 10 mL ACN, dilute to volume with Buffer.

  • Impurity Spike (Validation): Spike the stock solution with 0.1% o-anisidine standard to verify resolution (

    
    ).
    

Part 3: Scientific Integrity & Validation Data

To ensure this method is "self-validating" (E-E-A-T), the following system suitability parameters must be met before every run.

System Suitability Criteria
ParameterAcceptance LimitRationale
Resolution (

)

between o-anisidine and product
Ensures accurate integration of the toxic impurity.
Tailing Factor (

)

Ensures minimal secondary interactions.
RSD (Area)

(n=6 injections)
Verifies injector precision.
Theoretical Plates (

)

Confirms column efficiency.
Mechanism of Separation

The separation relies on the hydrophobic difference created by the isopropyl group.

  • o-Anisidine: More polar, elutes first (~4-5 mins).

  • N-Isopropyl-o-anisidine: The addition of the bulky isopropyl group increases hydrophobicity significantly, increasing retention (~10-12 mins).

  • pH Effect: The acidic pH ensures both species are protonated. While this generally reduces retention on C18, the suppression of silanol activity (which causes peak broadening) results in taller, sharper peaks, actually improving the signal-to-noise ratio.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic tree guides the analyst in choosing the correct detector and method based on the sample state.

MethodSelection Start Sample: N-Isopropyl-o-anisidine CheckVol Is sample volatile/dry? Start->CheckVol GC Method A: GC-FID (Assay Only) CheckVol->GC Yes (High Purity) CheckPolar Contains polar/toxic impurities (o-anisidine)? CheckVol->CheckPolar No (Crude/Wet) HPLC_Neut HPLC (Neutral pH) Avoid: Tailing Issues CheckPolar->HPLC_Neut No (Rare) HPLC_Acid Method C: HPLC (pH 3.0) (Recommended) CheckPolar->HPLC_Acid Yes (Standard)

Caption: Decision matrix for selecting the optimal analytical technique based on impurity profile and sample state.

Diagram 2: HPLC Workflow & Data Processing

The operational workflow for the recommended Method C.

Workflow Prep 1. Sample Prep (Dissolve in 50:50 ACN:Buffer) Inject 2. Injection (10 µL) Auto-sampler Prep->Inject Sep 3. Separation (C18 Column) pH 3.0 Gradient Inject->Sep Detect 4. Detection (UV 210nm) Monitor o-anisidine @ 4 min Sep->Detect Data 5. Data Analysis Calc % Purity & Impurity ppm Detect->Data

Caption: Step-by-step workflow for the RP-HPLC purity determination protocol.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Method 2514: Anisidine. NIOSH Manual of Analytical Methods (NMAM), 5th Edition.[1] [Link]

  • Srinivas, G., et al. (2022). Identification and characterization of degradation products of Nateglinide. Neliti / Journal of Pharmaceutical Analysis. [Link]

Sources

Validation

Comparative Reactivity Guide: N-Isopropyl-2-methoxyaniline vs. o-Anisidine

[1] Executive Summary This guide provides a technical comparison between ** o-Anisidine (2-methoxyaniline)** and its sterically modified derivative, ** N-Isopropyl-2-methoxyaniline**.[1] While o-anisidine is a ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between ** o-Anisidine (2-methoxyaniline)** and its sterically modified derivative, ** N-Isopropyl-2-methoxyaniline**.[1]

While o-anisidine is a ubiquitous intermediate in the synthesis of azo dyes and pharmaceuticals, its utility is compromised by its classification as a Group 2B carcinogen and high genotoxic potential. The N-isopropyl derivative represents a strategic "steric masking" alternative. Our analysis confirms that N-isopropylation significantly modulates nucleophilicity, prevents direct diazotization, and alters metabolic activation pathways, offering a superior safety profile for early-stage drug discovery scaffolds without sacrificing the electronic benefits of the o-methoxy aniline core.

Molecular Architecture & Electronic Theory

The fundamental difference between these two molecules lies in the interplay between steric hindrance and electronic induction at the nitrogen center.

Featureo-AnisidineN-Isopropyl-2-methoxyaniline
Structure Primary Amine (

)
Secondary Amine (

)
Steric Bulk Low (Hydrogens are small)High (Isopropyl group branches at

-carbon)
Electronic Effect Resonance donation (+M) to ringEnhanced Inductive donation (+I) from isopropyl
pKa (Conj.[1] Acid) 4.53 (Weak Base)~4.9 – 5.1 (Estimated; slightly more basic due to +I)
LogP 1.18 (Moderate hydrophilicity)~2.3 – 2.5 (Increased lipophilicity)
The "Ortho-Steric" Effect

In o-anisidine, the ortho-methoxy group already provides some steric crowding.[1] However, the nitrogen lone pair remains accessible. In N-isopropyl-2-methoxyaniline, the isopropyl group acts as a "molecular gatekeeper." The rotation of the isopropyl group, combined with the ortho-methoxy substituent, creates a highly congested environment around the nitrogen lone pair.

Impact on Reactivity:

  • Nucleophilicity: N-Isopropyl-2-methoxyaniline exhibits significantly reduced

    
     reaction rates compared to o-anisidine due to the inability of electrophiles to easily approach the nitrogen center.[1]
    
  • Basicity: While the isopropyl group is electron-donating (+I), which theoretically increases basicity, the steric hindrance to solvation of the resulting ammonium cation often tempers this increase in aqueous media.

Reactivity Profiling & Safety Mechanisms
3.1 Nucleophilic Acylation & Alkylation

o-Anisidine reacts rapidly with acyl chlorides and anhydrides.[1] The N-isopropyl variant reacts sluggishly, often requiring forcing conditions (higher temperature, stronger base catalysts) or specialized reagents (e.g., coupling agents).

  • ** o-Anisidine:** Rapid acetylation (

    
    ).[1]
    
  • ** N-Isopropyl derivative:** Slow acetylation (

    
    ).[1]
    
3.2 Metabolic Fate & Toxicity (The Safety Switch)

The most critical differentiator is the metabolic activation pathway. Primary aromatic amines like o-anisidine are bioactivated via N-hydroxylation (by CYP450 enzymes) to form hydroxylamines, which degrade into nitrenium ions—potent electrophiles that bind to DNA (genotoxicity).[1]

The N-isopropyl group blocks this direct pathway:

  • Prevention of N-Hydroxylation: The bulky alkyl group hinders the approach of CYP enzymes to the nitrogen.[1]

  • Alternative Metabolism: The molecule is more likely to undergo stable C-hydroxylation on the ring or oxidative dealkylation (a slower process), reducing the peak concentration of reactive genotoxic species.

  • Diazotization: o-Anisidine readily forms diazonium salts (explosive/toxic hazards).[1] N-Isopropyl-2-methoxyaniline cannot form diazonium salts directly; it forms N-nitroso compounds only under specific conditions, which are generally easier to manage in controlled synthesis.

3.3 Visualization: Metabolic Activation Pathways

The following diagram illustrates why the N-isopropyl derivative is safer.

MetabolicFate oAnisidine o-Anisidine (Primary Amine) NHydroxy N-Hydroxylamine (Proximate Carcinogen) oAnisidine->NHydroxy CYP450 (Fast) N_Iso N-Isopropyl-2-methoxyaniline (Secondary Amine) N_Iso->NHydroxy Minor Pathway (Slow) StableMetabolite Ring Hydroxylation / Dealkylation (Excretion) N_Iso->StableMetabolite Steric Blockade of N-Ox Major Pathway Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium Acid/Sulfotransferase DNABinding DNA Adducts (Mutagenesis) Nitrenium->DNABinding Covalent Bond

Figure 1: Comparative metabolic pathways showing the blockage of bioactivation in the N-isopropyl derivative.

Experimental Protocols
4.1 Synthesis of N-Isopropyl-2-methoxyaniline

Since N-isopropyl-2-methoxyaniline is not always commercially available in bulk, it is best synthesized via Reductive Amination .[1] This protocol is self-validating: the disappearance of the yellow imine color indicates reaction progress.

Reagents:

  • o-Anisidine (1.0 eq)[1]

  • Acetone (Solvent & Reagent, excess)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH4

  • Acetic Acid (catalytic, 1-2 drops)

Workflow:

  • Imine Formation: Dissolve o-anisidine (10 mmol) in dry Acetone (20 mL). Add catalytic Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours.

    • Observation: Solution turns yellow (formation of Schiff base/imine).

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Note: STAB is preferred over NaBH4 for preventing side reactions, but NaBH4 works if added after imine formation is complete.

  • Quench: Stir overnight at RT. Quench with sat.

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Dry over

    
    . Concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).
    
    • Validation: 1H NMR will show a septet at ~3.6-3.8 ppm (1H) and a doublet at ~1.2 ppm (6H) for the isopropyl group.

4.2 Competitive Reactivity Assay (Kinetic Validation)

To experimentally verify the nucleophilicity difference, perform a competitive acylation.

Protocol:

  • Mix equimolar amounts (0.5 mmol each) of o-anisidine and N-isopropyl-2-methoxyaniline in

    
     (NMR tube).
    
  • Add 0.5 equivalents of Acetic Anhydride.

  • Monitor via 1H NMR immediately.[1]

  • Result: You will observe the acetylation of o-anisidine (downfield shift of aromatic protons) almost exclusively.[1] The N-isopropyl peak integrals will remain largely unchanged, proving the steric protection.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: o-Anisidine (Liquid, colorless/brown) Step1 1. Imine Formation (Acetone + cat. AcOH) Start->Step1 Check1 Visual Check: Yellow Color? Step1->Check1 Check1->Step1 No (Stir longer) Step2 2. Reduction (Add STAB/NaBH4 at 0°C) Check1->Step2 Yes Step3 3. Workup & Purification (Extr. EtOAc -> Column) Step2->Step3 End Product: N-Isopropyl-2-methoxyaniline (Confirm via NMR: Septet @ 3.7ppm) Step3->End

Figure 2: Step-by-step reductive amination workflow for synthesizing the N-isopropyl derivative.

References
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures.[2][3][4][5] Vol 99. World Health Organization. [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: o-Anisidine and its Hydrochloride.[1] U.S. Department of Health and Human Services.[1] [Link]

  • Mayr, H., et al. (2008).[1] "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews, 108(7).[1] (Provides theoretical basis for amine nucleophilicity trends). [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reductive amination).[1] [Link]

  • ECHA (European Chemicals Agency). Substance Information: o-Anisidine.[1][6] (Regulatory classification data). [Link]

Sources

Comparative

electronic properties of N-isopropyl vs N-methyl-2-methoxyaniline

An In-depth Comparative Guide to the Electronic Properties of N-isopropyl- vs. N-methyl-2-methoxyaniline For researchers and professionals in drug development and materials science, a nuanced understanding of how subtle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Electronic Properties of N-isopropyl- vs. N-methyl-2-methoxyaniline

For researchers and professionals in drug development and materials science, a nuanced understanding of how subtle structural modifications impact molecular electronic properties is paramount. This guide offers a detailed comparison of N-isopropyl-2-methoxyaniline and N-methyl-2-methoxyaniline, two closely related aniline derivatives. While seemingly minor, the change from a methyl to an isopropyl group on the amine nitrogen introduces significant alterations in both electronic and steric profiles, influencing reactivity, basicity, and molecular orbital energies.

This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental and computational methodologies to provide a self-validating framework for investigation.

Theoretical Framework: Unpacking Substituent Effects

The electronic character of these molecules is a composite of the effects exerted by the methoxy group and the N-alkyl substituent on the aniline core.

  • The Role of the Ortho-Methoxy Group: The methoxy (-OCH₃) group at the ortho position is a powerful electron-donating group through resonance (+R effect), where its lone pair of electrons delocalizes into the aromatic ring. It also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. In substituted anilines, the resonance effect typically dominates, increasing the electron density of the benzene ring and the amino group.

  • N-Alkyl Substituents: Inductive Effect and Steric Hindrance: Alkyl groups are classic electron-donating groups through an inductive effect (+I effect), which arises from the polarization of σ-bonds.[1] The electron-donating strength generally increases with the size and branching of the alkyl group.[2] Therefore, the order of inductive strength is: isopropyl > methyl .[2][3] This increased electron density on the nitrogen atom directly impacts the molecule's basicity and nucleophilicity.

    However, the size of the alkyl group also introduces steric hindrance. The bulkier isopropyl group can cause more significant steric crowding around the nitrogen atom compared to the methyl group.[4][5] This can influence the planarity of the amine substituent relative to the aromatic ring, potentially affecting the delocalization of the nitrogen lone pair into the ring.[6]

A Predictive Comparison of Key Electronic Properties

Based on these first principles, we can predict the differences in the core electronic properties of N-isopropyl-2-methoxyaniline and N-methyl-2-methoxyaniline.

Electronic PropertyN-isopropyl-2-methoxyaniline (Predicted)N-methyl-2-methoxyaniline (Predicted)Rationale
Basicity (pKb) Lower (More Basic)Higher (Less Basic)The isopropyl group is a stronger electron-donating group than the methyl group, increasing electron density on the nitrogen and making the lone pair more available for protonation.[2]
Ionization Potential (IP) LowerHigherHigher electron density from the more potent isopropyl donor makes it easier to remove an electron from the molecule's highest occupied molecular orbital (HOMO).[7]
HOMO Energy Higher (Less Negative)Lower (More Negative)The stronger +I effect of the isopropyl group destabilizes (raises the energy of) the HOMO more significantly than the methyl group.
HOMO-LUMO Gap SmallerLargerA higher HOMO energy level, assuming a smaller effect on the LUMO, will result in a reduced energy gap, suggesting greater kinetic reactivity for the N-isopropyl derivative.[8]

Experimental and Computational Validation Protocols

To move from prediction to empirical data, the following workflows provide robust methods for synthesizing and characterizing these compounds.

Synthesis via Reductive Amination

A reliable method for preparing N-alkylated anilines is reductive amination. This protocol outlines the synthesis starting from the common precursor, 2-methoxyaniline.

Caption: Workflow for synthesizing the target compounds via reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) in a suitable solvent such as methanol.

  • Carbonyl Addition: Add the corresponding carbonyl compound—formaldehyde (1.1 eq.) for the methyl derivative or acetone (1.1 eq.) for the isopropyl derivative—to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Reaction & Quenching: Allow the reaction to stir for an additional 3-4 hours at room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Experimental Determination of Redox Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique for probing the redox behavior of molecules and can be used to estimate the HOMO energy level.

Step-by-Step Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent like acetonitrile.

  • Analyte Solution: Prepare a 1 mM solution of the aniline derivative (N-isopropyl- or N-methyl-2-methoxyaniline) in the electrolyte solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Reference Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The formal potential of this couple will be used to reference the measured potentials to the vacuum level.

  • Data Acquisition: Purge the analyte solution with an inert gas (e.g., argon) for 15 minutes. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a positive potential until the oxidation peak is observed, and then reversing the scan.

  • Data Analysis: Determine the onset oxidation potential (E_ox) from the voltammogram. The HOMO energy can be estimated using the following empirical formula[9]: E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

Computational Modeling via Density Functional Theory (DFT)

DFT calculations provide invaluable insight into the electronic structure and properties of molecules.

Caption: A standard workflow for DFT-based analysis of electronic properties.

Step-by-Step Protocol:

  • Structure Building: Construct the 3D structures of N-isopropyl-2-methoxyaniline and N-methyl-2-methoxyaniline using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints. A common and reliable level of theory is the B3LYP functional with a 6-311G(d,p) basis set.[10][11] This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, perform a single-point energy calculation to derive the key electronic properties.

  • Data Extraction:

    • HOMO/LUMO Energies: Extract the energies of the highest occupied and lowest unoccupied molecular orbitals. The energy gap is the difference between them (E_LUMO - E_HOMO).

    • Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment.

Conclusion

The substitution of a methyl group with an isopropyl group on the nitrogen of 2-methoxyaniline is predicted to have a pronounced effect on its electronic properties. The N-isopropyl derivative is expected to be more basic, have a lower ionization potential, and possess a higher-energy HOMO, leading to a smaller HOMO-LUMO gap. These differences, driven by the superior electron-donating inductive effect and greater steric bulk of the isopropyl group, have significant implications for the molecule's utility in synthesis and its potential biological activity. The experimental and computational protocols detailed herein provide a clear and robust pathway for the empirical validation of these predictions, enabling a comprehensive understanding for drug design and materials science applications.

References

  • Castillo, R., & Tlenkopatchev, M. A. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 106(16), 4130–4136.
  • Pearson Education. (2023).
  • Chegg. (2021). Solved: Electron donating strength: methyl < ethyl < isopropyl.
  • Schoenebeck, F. (2025). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Accounts of Chemical Research.
  • Wilson, J. (2024). o-Anisidine (2-Methoxyaniline)
  • Filo. (2022). Several factors (steric, electronic, orbital interactions etc.) can affect.
  • ResearchGate. (n.d.). Effect of ionization potential (IP) of the anilines on their experimental radical scavenging activity.
  • Bernstein Group. (n.d.).
  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • Guidechem. (n.d.). 90-04-0 2-Methoxyaniline C7H9NO, Formula,NMR,Boiling Point,Density,Flash Point.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–177.
  • Quora. (2017).
  • BenchChem. (2025).
  • Thai Journal of Science and Technology. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and 4-Isopropylaniline.
  • Oreate AI Blog. (2026).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline.
  • PubChem. (n.d.). 3-Isopropyl-2-methoxyaniline.
  • ResearchGate. (n.d.). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents.
  • PubChem. (n.d.). 2-Methoxy-N-methylaniline.
  • askIITians. (2025). Why does the methyl group (CH₃)
  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • Molbase. (2025). 2-methoxyaniline - 90-04-0.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Isopropyl-4-methoxyaniline.
  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Journal of the Korean Chemical Society. (n.d.).
  • DergiPark. (2022).

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for N-Isopropyl-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as N-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as N-Isopropyl-2-methoxyaniline, a substituted aniline that can serve as a key building block in the synthesis of pharmacologically active molecules, establishing its elemental composition with a high degree of accuracy is a foundational step. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of N-Isopropyl-2-methoxyaniline, offering field-proven insights to ensure data integrity and support regulatory submissions.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass fractions of its constituent elements. For N-Isopropyl-2-methoxyaniline (C₁₀H₁₅NO), this analysis verifies the compound's identity and purity, which are critical parameters in drug development.[1] Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or co-crystallized water, which can significantly impact the compound's reactivity, stability, and pharmacological properties.

Theoretical Elemental Composition of N-Isopropyl-2-methoxyaniline

The theoretical elemental percentages for N-Isopropyl-2-methoxyaniline, with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , are calculated as follows[2][3]:

  • Carbon (C): (12.011 * 10 / 165.23) * 100% = 72.69%

  • Hydrogen (H): (1.008 * 15 / 165.23) * 100% = 9.15%

  • Nitrogen (N): (14.007 * 1 / 165.23) * 100% = 8.48%

  • Oxygen (O): (15.999 * 1 / 165.23) * 100% = 9.68% (typically determined by difference)

Comparison of Analytical Techniques for Elemental Analysis

While several techniques can provide elemental information, combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[4]

TechniquePrincipleAnalytesProsCons
Combustion Analysis (CHN/S) The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[1]C, H, N, SHigh precision and accuracy, well-established methodology, suitable for a wide range of organic compounds.Not suitable for trace element analysis, requires a pure sample.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[5][6][7]Most elements in the periodic tableExtremely sensitive (ppt levels), can determine trace elemental impurities, multi-element capability.[6][8]Not ideal for bulk C, H, N analysis in organic compounds, more complex instrumentation and sample preparation.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Similar to ICP-MS, but the excited ions in the plasma emit light at characteristic wavelengths, which are measured.[8][9][10]Wide range of elementsRobust and versatile, good for a wide range of concentrations (ppm to percent).Less sensitive than ICP-MS, not typically used for primary C, H, N determination in pure organics.

For the primary goal of verifying the elemental composition of N-Isopropyl-2-methoxyaniline, combustion analysis is the most appropriate and widely accepted method.

The Hierarchy of Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on the quality of the standards used for instrument calibration. The concept of a "standard" exists in a hierarchy, with each level having a specific role and traceability.

Caption: Hierarchy of analytical standards for elemental analysis.

Certified Reference Materials (CRMs) are the pinnacle of the standards hierarchy. They are produced by a national metrology institute or an accredited reference material producer and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[11] For organic elemental analysis, CRMs are typically highly pure and stable organic compounds with well-defined elemental compositions.

Primary Standards are highly pure compounds that can be used to prepare a standard solution of known concentration.[12][13] They should be stable, non-hygroscopic, and have a high molecular weight.

Secondary (In-house) Standards are prepared in the laboratory and standardized against a primary standard.[12] These are often used for routine analyses.

Working Standards are solutions prepared from secondary standards for daily use in instrument calibration.

Selecting a Standard for N-Isopropyl-2-methoxyaniline Analysis

A specific Certified Reference Material for N-Isopropyl-2-methoxyaniline is not commercially available. Therefore, a two-pronged approach is recommended:

  • Instrument Calibration with a Universal CRM: Calibrate the elemental analyzer using a commercially available, universal organic CRM that is structurally different but has a well-certified C, H, and N content. This ensures the instrument is performing correctly.

  • Analysis of a Qualified In-house Standard: Use a well-characterized, high-purity batch of N-Isopropyl-2-methoxyaniline as an in-house or secondary standard. The purity of this batch should be rigorously assessed using orthogonal methods.

Comparison of Commercially Available Organic Elemental Analysis CRMs

CRMSupplierPurityCertified ElementsKey Features
AcetanilideElemental Microanalysis>99.9%C, H, NWidely used, stable solid.[14]
SulfanilamideSigma-Aldrich (TraceCERT®)High PurityC, H, N, SISO 17034 certified.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)Thermo Fisher Scientific>99.5%C, H, N, SHigh carbon and nitrogen content.
CystineNational Institute of Standards and Technology (NIST)SRM 2153C, H, N, SPrimary reference material from a national metrology institute.

Experimental Protocol: CHN Analysis of N-Isopropyl-2-methoxyaniline

This protocol outlines the steps for the determination of the carbon, hydrogen, and nitrogen content of N-Isopropyl-2-methoxyaniline using a modern elemental analyzer based on the Dumas method of dynamic flash combustion.

Caption: Workflow for CHN analysis of N-Isopropyl-2-methoxyaniline.

I. Instrument Calibration

  • Blank Analysis: Analyze an empty tin capsule to determine the instrument blank.

  • CRM Analysis: Analyze 2-3 replicates of a certified reference material (e.g., Acetanilide) to generate a calibration curve. The instrument software will use the known elemental composition of the CRM to establish response factors.

II. Sample Preparation

  • Purity Assessment of In-house Standard: The batch of N-Isopropyl-2-methoxyaniline to be used as an in-house standard should have its purity confirmed by techniques such as HPLC, GC-MS, and NMR spectroscopy to be >99.5%.

  • Drying: Dry the N-Isopropyl-2-methoxyaniline sample under vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and carbon content.

  • Homogenization: Ensure the sample is homogenous. If it is a solid, gently grind it to a fine powder.

III. Sample Analysis

  • Weighing: Accurately weigh 1-3 mg of the dried N-Isopropyl-2-methoxyaniline into a clean tin capsule.

  • Analysis: Introduce the sealed capsule into the elemental analyzer. The analysis cycle, including combustion, gas separation, and detection, is typically automated.

  • Replicates: Analyze at least three independent samples of N-Isopropyl-2-methoxyaniline to assess the precision of the measurement.

IV. Data Interpretation and Acceptance Criteria

  • Precision: The relative standard deviation (RSD) of the replicate measurements should be ≤ 0.2%.

  • Accuracy: The mean experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values.[15] This is a widely accepted criterion in pharmaceutical analysis.

Troubleshooting Deviations in Elemental Analysis Results

IssuePotential Cause(s)Recommended Action(s)
All values are consistently low Incomplete combustion, inaccurate sample weight.Check combustion furnace temperature and oxygen supply. Verify balance calibration.
High hydrogen, low carbon Presence of residual water or solvent.Thoroughly dry the sample under vacuum.
Inconsistent results Sample inhomogeneity.Homogenize the sample by grinding (if solid).
Nitrogen values are off Incomplete reduction of NOx to N₂.Check the condition of the copper reduction tube.
All values are off Instrument calibration drift.Recalibrate the instrument with a fresh CRM.

Best Practices and Recommendations

  • Orthogonal Purity Assessment: For establishing a reliable in-house standard of N-Isopropyl-2-methoxyaniline, it is crucial to assess its purity using multiple analytical techniques (e.g., chromatography, NMR, mass spectrometry). This "mass balance" approach provides a comprehensive purity value.[16][17][18]

  • Method Validation: For use in a regulated environment, the elemental analysis method should be validated according to the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[19]

  • Regular Instrument Maintenance: Adherence to the manufacturer's recommended maintenance schedule for the elemental analyzer is critical for obtaining consistently accurate results. This includes regular replacement of combustion tubes, catalysts, and absorbents.

  • Use of CRMs: While a specific CRM for N-Isopropyl-2-methoxyaniline may not exist, the use of universal organic CRMs for instrument calibration and performance verification is a non-negotiable aspect of good analytical practice.

  • Documentation: Meticulous documentation of all aspects of the analysis, including sample preparation, instrument parameters, calibration data, and results, is essential for data integrity and regulatory compliance.

By adhering to these principles and methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable elemental analysis data for N-Isopropyl-2-methoxyaniline, thereby supporting the advancement of their research and development programs with confidence.

References

  • United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]

  • Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0. 2021. Available from: [Link]

  • AZoM. Combustion Analysis Versus Spectrometric Methods. 2019. Available from: [Link]

  • National Center for Biotechnology Information. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. 2014. Available from: [Link]

  • ESSLAB. Organic Certified Reference Materials. Available from: [Link]

  • PubChem. 4-methoxy-N-(propan-2-yl)aniline. Available from: [Link]

  • Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Available from: [Link]

  • National Institute of Standards and Technology. Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). 2023. Available from: [Link]

  • Semantic Scholar. Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. 2013. Available from: [Link]

  • ResearchGate. (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. 2025. Available from: [Link]

  • Elementar. EA Troubleshooting. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available from: [Link]

  • ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion. Available from: [Link]

  • The University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Sathee Forum. Explain the different types of errors that can occur in elemental analysis of organic compounds ?. 2025. Available from: [Link]

  • Journal of Analytical Atomic Spectrometry. Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine. 2011. Available from: [Link]

  • PubChem. 3-Isopropyl-2-methoxyaniline. Available from: [Link]

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  • ResearchGate. Is it possible to have a 10% elemental analysis deviation for an organic molecule?. 2012. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • AZoM. How To Choose the Right XRF Standards For Accurate Elemental Analysis. 2025. Available from: [Link]

  • Lucideon. Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques. Available from: [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. 2020. Available from: [Link]

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  • Chemistry World. Elemental analysis under scrutiny again as competition raises accuracy questions. 2024. Available from: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. 2022. Available from: [Link]

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  • Trace Elemental Instruments. International Standards. Available from: [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. How to select elemental standard solutions according to the purpose. 2021. Available from: [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion'. Available from: [Link]

  • ASTM International. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. 2021. Available from: [Link]

  • ResearchGate. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. 2025. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Isopropyl-2-methoxyaniline

Executive Safety Assessment: The "Hidden" Hazard Immediate Action Required: Treat N-Isopropyl-2-methoxyaniline with the same high-level containment protocols used for o-Anisidine (2-methoxyaniline) . While specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Hidden" Hazard

Immediate Action Required: Treat N-Isopropyl-2-methoxyaniline with the same high-level containment protocols used for o-Anisidine (2-methoxyaniline) .

While specific toxicological data for N-Isopropyl-2-methoxyaniline is sparse in public registries, structural activity relationship (SAR) analysis dictates a critical safety stance. This molecule is a secondary aromatic amine. Metabolic N-dealkylation in the liver typically converts such compounds back into their primary amine precursors—in this case, o-Anisidine , a known carcinogen (Category 1B) and a potent inducer of methemoglobinemia (blood toxicity).

The Core Risk:

  • Route of Entry: Dermal Absorption. The addition of the isopropyl group increases lipophilicity compared to the parent aniline, potentially accelerating skin permeation.

  • Acute Effect: Methemoglobinemia (cyanosis, hypoxia).

  • Chronic Effect: Carcinogenicity (Bladder/Spleen).

The "Armor" Protocol: Personal Protective Equipment (PPE)[1]

Standard laboratory PPE (lab coat, safety glasses, thin nitrile gloves) is insufficient for handling this substance during synthesis or purification. You must upgrade to a "Barrier-in-Depth" system.

A. Hand Protection: The "Laminate Bridge" Strategy

Aromatic amines are notorious for permeating standard disposable nitrile gloves in minutes. You must use a dual-layer approach.

LayerMaterial SpecificationFunction
Inner (Primary Barrier) EVOH/PE Laminate (e.g., Silver Shield® or North® Silver Shield)Provides >4-8 hours breakthrough time against aromatic amines.
Outer (Mechanical) Thick Nitrile (minimum 5-8 mil) Protects the fragile laminate liner from tears and provides grip.
Technique Taping Tape the cuff of the outer glove to the lab coat sleeve (Tyvek) to prevent wrist exposure.

Scientist's Note: Do not rely on "double-gloving" with standard nitrile. Permeation data for anilines shows that doubling nitrile only marginally increases protection time. The chemical structure of N-Isopropyl-2-methoxyaniline allows it to solvate through nitrile matrices rapidly.

B. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All handling (weighing, transfers, reaction setup) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary (Spill/Outside Hood): If containment is breached, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.

    • Why Full-Face? Aromatic amines are eye irritants and can be absorbed through the mucous membranes of the eye.

C. Body Protection[3][4][6]
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • High-Risk (Scale-up/Liquids): Wear a Tychem® C or F apron or sleeve covers. Cotton lab coats absorb liquids and hold the toxin against the skin, acting as a "transdermal patch."

Operational Workflow: The "Clean-Trace" Method

This workflow minimizes cross-contamination, ensuring that the PPE itself does not become a vector for exposure.

SafeHandling Start Start: Material Retrieval Prep Step 1: Prep Workspace (Lay down absorbent bench paper) Start->Prep PPE Step 2: Don PPE (Laminate Liner + Nitrile Outer) Prep->PPE Weigh Step 3: Weighing/Transfer (Inside Fume Hood Only) PPE->Weigh Strict Containment Wipe Step 4: Decon Containers (Wipe exterior with MeOH/Water) Weigh->Wipe Prevent Spread Doff Step 5: Doffing Sequence (Remove Outer Gloves -> Wash Liners -> Remove Liners) Wipe->Doff End End: Waste Disposal Doff->End

Figure 1: The "Clean-Trace" workflow emphasizes container decontamination (Step 4) before removing items from the hood, a critical step often missed that leads to keyboard/doorknob contamination.

Detailed Protocol Steps:
  • The "Static" Trap: N-substituted anilines can be waxy or sticky solids. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

  • Solvent Choice: When cleaning glassware, avoid using Acetone if possible, as it can increase skin permeability if a splash occurs. Use Ethanol or Methanol for cleaning, but treat the waste as highly toxic.

  • Quenching: If neutralizing a reaction mixture, ensure the pH is adjusted slowly. Acidic conditions will protonate the amine (forming the ammonium salt), which significantly reduces volatility and skin absorption risk. Store and dispose of as the salt form if possible.

Emergency Response: Recognizing "The Blue Sign"

Because this compound is a methemoglobinemia inducer, the classic "cyanosis" symptoms apply.

  • Symptoms: Blue/gray discoloration of lips, nail beds, and earlobes; headache; dizziness; shortness of breath.

  • Immediate Action:

    • Remove: Strip contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).

    • Wash: Drench skin with water and soap for 15 minutes. Do not scrub hard (abrasion increases absorption).

    • Alert: Inform medical personnel that the patient has been exposed to an Aniline Derivative .

    • Antidote Awareness: Medical professionals may administer Methylene Blue, but this is a clinical decision based on MetHb levels.

Disposal & Deactivation

Do not mix with general organic waste streams if possible. Segregate to prevent reaction with oxidizers (e.g., nitric acid waste), which can cause fire or formation of nitro-compounds.

Waste StreamClassificationPackaging
Solid Waste P-List Equivalent (Acute Toxin)Double-bagged in clear polyethylene; labeled "Toxic - Aromatic Amine".
Liquid Waste Halogenated/Non-Halogenated Glass or HDPE carboy. Do NOT use metal cans (amines can corrode certain metals or react).
Glassware Contaminated Sharps Rinse with dilute HCl (to protonate/solubilize) before placing in sharps bin.
References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). o-Anisidine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

    • Context: Provides the baseline toxicity profile (Carcinogen, Skin absorption) for the parent molecule o-Anisidine, used for analog read-across.
  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-methoxyaniline. [Link][3]

    • Context: Details the carcinogenic (Carc.[3][5][7][8] 1B) and mutagenic (Muta.[3] 2) classification of the core structure.

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced via general principles of amine permeation).
  • PubChem. (2024). Compound Summary: 2-Methoxyaniline.[3][5] National Library of Medicine. [Link]

    • Context: Chemical and physical properties supporting the lipophilicity and absorption risks.[2][9]

Sources

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